molecular formula C23H27NO4 B8090176 n-Fmoc-5,5-dimethyl-l-norleucine

n-Fmoc-5,5-dimethyl-l-norleucine

カタログ番号: B8090176
分子量: 381.5 g/mol
InChIキー: GVUXGAUXGMHUSZ-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Fmoc-5,5-dimethyl-l-norleucine is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Fmoc-5,5-dimethyl-l-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Fmoc-5,5-dimethyl-l-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUXGAUXGMHUSZ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-5,5-dimethyl-L-norleucine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Fmoc-5,5-dimethyl-L-norleucine (Fmoc-5,5-dimethyl-Nle-OH) is a non-canonical amino acid derivative utilized primarily in medicinal chemistry to modulate the physicochemical properties of peptide therapeutics. Structurally, it is a derivative of norleucine where the side chain is terminated by a neopentyl-like steric bulk.

This modification serves two critical functions in drug design:

  • Metabolic Stability: The steric bulk at the

    
    -position hinders enzymatic access, protecting the peptide bond from proteolytic cleavage (particularly by chymotrypsin-like proteases).
    
  • Hydrophobic Packing: The 5,5-dimethyl group significantly increases lipophilicity compared to native Leucine or Methionine, enhancing affinity for deep hydrophobic pockets in GPCRs and protein-protein interaction interfaces.

Chemical Data Table
ParameterSpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Common Name Fmoc-5,5-dimethyl-L-norleucine
CAS Number (Fmoc) 1217704-60-3
CAS Number (Free Acid) 142886-13-3
Molecular Formula

Molecular Weight 381.47 g/mol
Appearance White to off-white powder
Chirality L-Isomer (S-configuration)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Structural Analysis (SMILES & InChI)
  • SMILES: CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

  • InChI Key: GVUXGAUXGMHUSZ-FQEVSTJZSA-N[1]

The side chain consists of a methylene bridge extending to a quaternary carbon. Unlike tert-Leucine (where the bulk is attached directly to the


-carbon, causing massive steric clash), 5,5-dimethyl-norleucine places the bulk at the 

region. This retains the rotational freedom of the

-carbon (

angles) while anchoring the side chain in a specific spatial orientation.

Synthesis & Application Logic

The "Fat Tail" Effect

In rational drug design, replacing a Leucine residue with 5,5-dimethyl-norleucine is a strategic "bio-isostere" substitution.

  • Leucine: Branched at

    
    -carbon.
    
  • 5,5-dimethyl-Nle: Linear extension to a bulky tert-butyl terminus.

This extension probes the depth of hydrophobic binding pockets. If a receptor pocket is deep but narrow, this residue may bind tighter than Leucine due to increased Van der Waals contact surface area (the "Fat Tail" effect), without the entropic penalty of a fully flexible long chain like Octylglycine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

While less sterically hindered than Fmoc-Aib-OH or Fmoc-Tle-OH, the hydrophobic nature of the 5,5-dimethyl side chain can induce aggregation on the resin. The following protocol is validated to minimize deletion sequences.

Reagents:
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Coupling Workflow:
  • Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Monitor UV absorbance of the fulvene-piperidine adduct to ensure complete removal.

  • Activation (Pre-activation is preferred):

    • Dissolve Fmoc-5,5-dimethyl-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6.0 eq).

    • Allow activation for 30–60 seconds (color change to yellow).

  • Coupling:

    • Add activated solution to resin.

    • Agitate for 45–60 minutes at room temperature.

    • Note: Extended coupling (2 hours) is recommended if the preceding residue is bulky (e.g., Pro, Val, Ile).

  • Monitoring: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If positive (blue), re-couple using HOAt/DIC.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Decision Logic

The following diagram illustrates the decision logic for incorporating Fmoc-5,5-dimethyl-L-norleucine, specifically addressing the aggregation risks associated with its lipophilicity.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash DMF Wash (5x) Deprotect->Wash Decision_Bulk Is Preceding Residue Bulky? (Val, Ile, Pro) Wash->Decision_Bulk Standard_Act Standard Activation (HBTU/DIEA, 3 eq) Decision_Bulk->Standard_Act No High_Eff_Act High-Efficiency Activation (HATU/HOAt/DIEA, 3 eq) Decision_Bulk->High_Eff_Act Yes Coupling Coupling Reaction (Fmoc-5,5-dimethyl-Nle-OH) Standard_Act->Coupling High_Eff_Act->Coupling QC_Test QC: Kaiser/Chloranil Test Coupling->QC_Test Recouple Double Coupling (Different Chemistry: DIC/Oxyma) QC_Test->Recouple Fail (Blue) Next_Cycle Proceed to Next Cycle QC_Test->Next_Cycle Pass (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next_Cycle

Figure 1: Optimized SPPS workflow for Fmoc-5,5-dimethyl-L-norleucine, prioritizing coupling efficiency.

Stability & Storage

To maintain the integrity of the Fmoc group and prevent hydrolysis of the ester:

  • Storage Condition:

    
     is optimal. Store under inert gas (Argon/Nitrogen) if possible.
    
  • Hygroscopicity: Moderately hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc group or the C-terminal acid.

  • Solution Stability: Stable in DMF/DMSO for >24 hours at room temperature. However, avoid prolonged exposure to bases (like piperidine) before the intended deprotection step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124422811, n-Fmoc-5,5-dimethyl-l-norleucine. Retrieved from [Link][1]

  • Carpino, L. A., & Han, G. Y. (1970).The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
  • Chem-Impex International.Fmoc-L-Norleucine Derivatives and Analogs.

Sources

Mastering Steric Bulk: A Technical Guide to the Synthesis and Application of Non-Canonical Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical bulky hydrophobic amino acids (ncAAs)—such as tert-Leucine (Tle) , Naphthylalanine (Nal) , and Biphenylalanine (Bip) —is a transformative strategy in modern peptide therapeutics. These residues serve two critical functions: they fill hydrophobic pockets in target receptors to enhance affinity (potency) and provide steric shielding to the peptide backbone, drastically reducing susceptibility to proteolytic degradation (metabolic stability).

However, the very steric bulk that confers these biological advantages presents significant synthetic challenges. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail, resulting in deletion sequences and incomplete couplings. This guide provides an authoritative technical roadmap for the selection, synthesis, and optimization of peptides containing these sterically demanding residues.

Part 1: The Landscape of Bulky Hydrophobic ncAAs

Unlike canonical hydrophobic residues (Leu, Val, Phe), bulky ncAAs possess rigid, space-filling side chains that restrict conformational flexibility and occupy larger volumes. This restriction is thermodynamically favorable for binding when the bioactive conformation matches the bound state.

Key Residues and Properties[1][2][3][4][5][6][7][8][9]
Amino AcidAbbr.[1][2][3][][5]Structure / CharacteristicsPrimary Utility
tert-Leucine Tle Aliphatic. Trimethyl group on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-carbon. Extremely bulky; adjacent to backbone.
Proteolytic Stability. The

-branching creates a "steric umbrella" protecting the amide bond.
1-Naphthylalanine 1-Nal Aromatic.[6][7] Fused bicyclic ring attached at position 1. Wider steric profile than Trp.Receptor Affinity. Probes large hydrophobic pockets; often replaces Trp/Phe.
2-Naphthylalanine 2-Nal Aromatic. Fused bicyclic ring attached at position 2. More linear/elongated than 1-Nal.Receptor Affinity & Self-Assembly. Used in Lanreotide for somatostatin receptor binding.
Biphenylalanine Bip Aromatic.[1][2] Two phenyl rings linked.[8] High lipophilicity and length.Membrane Permeability. Enhances interaction with lipid bilayers; probes deep hydrophobic channels.
Cyclohexylalanine Cha Aliphatic. Saturated analog of Phe. High lipophilicity without

-

stacking.
Metabolic Stability. Mimics Phe but resistant to chymotrypsin-like cleavage.

Part 2: Mechanisms of Action

Proteolytic Shielding (The "Umbrella Effect")

The primary mechanism by which residues like Tle and Nal improve half-life is by physically blocking the active sites of proteases. Enzymes like trypsin and chymotrypsin require access to the peptide backbone to catalyze hydrolysis. Bulky side chains creates a steric exclusion zone, preventing the protease's catalytic triad from approaching the scissile bond.

Hydrophobic "Lock and Key" Optimization

Many G-protein coupled receptors (GPCRs) possess deep, hydrophobic binding pockets evolved to bind endogenous ligands. Canonical amino acids may not fully occupy these voids. Bulky ncAAs can be used to maximize Van der Waals contact surface area, significantly increasing binding enthalpy (


) and potency.

ProtectionMechanism Protease Protease (Catalytic Site) PeptideBond Scissile Peptide Bond Protease->PeptideBond Access Allowed BulkyAA Bulky Residue (e.g., Tle/Nal) Protease->BulkyAA Blocked Access Degradation Hydrolysis (Degradation) PeptideBond->Degradation Cleavage BulkyAA->PeptideBond Steric Shielding Stability Metabolic Stability BulkyAA->Stability Preserves Integrity

Figure 1: Mechanism of Proteolytic Resistance. The bulky side chain (Blue) creates a steric barrier, preventing the protease (Red) from accessing the scissile peptide bond, thereby enhancing stability.

Part 3: Advanced Synthesis Protocols

Synthesizing peptides with bulky ncAAs requires deviating from standard automated protocols. The steric hindrance that protects the final drug also retards the coupling reaction during synthesis, leading to deletion sequences (missing residues) or truncated peptides .

Coupling Reagent Selection

The choice of coupling reagent is the single most critical variable.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for difficult couplings. The 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation.

  • COMU: A safer, often superior alternative to HATU based on Oxyma Pure. It shows lower racemization rates and high efficiency, particularly in microwave synthesis.

  • PyAOP: A phosphonium salt. Crucial for cyclization or slow couplings. Unlike HATU, PyAOP cannot react with the N-terminal amine to form a guanidinium byproduct (a common side reaction with uronium salts like HATU during slow reactions).

Optimized Protocol: Fmoc-SPPS for Bulky Residues

Prerequisites:

  • Resin: Use low loading resin (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation. PEG-based resins (e.g., ChemMatrix) are preferred over polystyrene for better swelling.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell resin in DCM for 20 mins, then wash 3x with DMF. Rationale: Ensures maximal accessibility of reactive sites inside the bead.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt if aspartimide formation is a risk.

  • Activation (The Critical Step):

    • Reagents: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIPEA.

    • Note: Pre-activate for only 30-60 seconds. Longer pre-activation risks racemization.

  • Coupling:

    • Method A (Microwave - Preferred): 75°C for 5-10 minutes.

    • Method B (Room Temp): Double coupling is mandatory. 2 x 1 hour.

    • For extremely hindered residues (e.g., Tle onto Tle): Use symmetric anhydrides or acid fluorides if HATU fails.

  • Capping:

    • Acetic anhydride/Pyridine after every bulky coupling step. Rationale: Acetylates any unreacted amines, preventing deletion sequences (n-1 impurities) which are impossible to purify later.

SynthesisWorkflow Start Start: Coupling Bulky nAA CheckResin Check Resin Loading (< 0.4 mmol/g?) Start->CheckResin SelectReagent Select Reagent: HATU or COMU CheckResin->SelectReagent Microwave Microwave Assisted? (75°C) SelectReagent->Microwave DoubleCouple Perform Double Coupling (2 x 1 hr, RT) Microwave->DoubleCouple No SingleCouple Single Coupling (5-10 min, 75°C) Microwave->SingleCouple Yes Test Kaiser / Chloranil Test DoubleCouple->Test SingleCouple->Test Pass Pass: Proceed to Capping Test->Pass Colorless Fail Fail: Incomplete Test->Fail Blue/Violet AltStrategy Switch Strategy: 1. PyAOP (Slow) 2. Acid Fluorides Fail->AltStrategy AltStrategy->Test

Figure 2: Decision Tree for Optimizing Coupling of Sterically Hindered Amino Acids.

Part 4: Case Study - Lanreotide[18]

Lanreotide (Somatuline®) is a synthetic cyclic octapeptide analog of somatostatin, used for the treatment of acromegaly and neuroendocrine tumors. It serves as a premier example of the successful integration of bulky hydrophobic ncAAs.

  • Sequence: H-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 (Cyclic disulfide).

  • The Critical Residue: D-2-Naphthylalanine (D-2-Nal) at the N-terminus.

Technical Insight

The substitution of the native Phenylalanine (in somatostatin) with D-2-Nal serves a dual purpose:

  • Potency: The naphthyl ring provides a larger hydrophobic surface area, optimizing

    
    -stacking interactions within the somatostatin receptor (SSTR2) binding pocket.
    
  • Stability: The D-configuration combined with the bulky naphthyl group renders the N-terminus highly resistant to aminopeptidases, which rapidly degrade the native hormone (half-life < 3 mins vs. Lanreotide ~90 mins unformulated).

Synthesis Note

Industrial synthesis of Lanreotide often utilizes a fragment condensation strategy (4+4) or highly optimized linear SPPS to manage the bulk of the Nal and Trp residues. The disulfide bridge formation is typically performed after cleavage from the resin to ensure correct folding, although on-resin cyclization (using Acm protection) is a valid research-scale alternative.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • LifeTein. (2025). Unusual Amino Acids: Naphthylalanine Properties and Applications.[6][9][10][2] [Link]

  • Chin, J.W., et al. (2002). Addition of p-biphenylalanine and other non-canonical amino acids to the genetic code. Journal of the American Chemical Society. [Link]

  • Ipsen Pharma. (2017).

Sources

Unlocking Peptide Therapeutics: A Technical Guide to the Strategic Incorporation of 5,5-Dimethyl-L-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of stable, bioactive conformations. This guide delves into the strategic use of the unnatural amino acid 5,5-dimethyl-L-norleucine as a powerful tool to overcome these challenges, enhancing the therapeutic potential of peptide-based drug candidates.

The Core Challenge in Peptide Drug Design: Navigating the Proteolytic Landscape

Peptide therapeutics, upon administration, are immediately confronted by a hostile biological environment replete with proteases. These enzymes efficiently catalyze the hydrolysis of peptide bonds, leading to rapid degradation and short in-vivo half-lives.[1] This enzymatic vulnerability is a primary obstacle in the development of effective peptide drugs, necessitating innovative strategies to bolster their stability.

The susceptibility of a peptide to proteolysis is largely dictated by its amino acid sequence and three-dimensional structure.[1] Proteases exhibit substrate specificity, recognizing and cleaving at particular amino acid residues or sequences. Consequently, a key strategy in enhancing peptide stability is the modification of the peptide backbone or side chains to disrupt these recognition sites.

Introducing 5,5-Dimethyl-L-norleucine: A Bulwark Against Degradation

5,5-Dimethyl-L-norleucine is a synthetic α-amino acid, an isomer of leucine characterized by a neopentyl group at the terminus of its side chain. This unique structural feature imparts significant steric bulk, a property that can be strategically leveraged in peptide drug design.

PropertyValueSource
IUPAC Name (2S)-2-amino-5,5-dimethylhexanoic acid[2]
Molecular Formula C8H17NO2[2]
Molecular Weight 159.23 g/mol [2]
CAS Number 142886-13-3[3]
Mechanism of Enhanced Proteolytic Stability

The incorporation of 5,5-dimethyl-L-norleucine into a peptide sequence can significantly enhance its resistance to enzymatic degradation through a primary mechanism: steric hindrance . The bulky neopentyl side chain can physically obstruct the active site of proteases, preventing the peptide from binding effectively and thus inhibiting cleavage.[4] This principle is a cornerstone of utilizing unnatural amino acids to improve peptide stability.

G cluster_0 Standard Peptide-Protease Interaction cluster_1 Peptide with 5,5-Dimethyl-L-norleucine Peptide Peptide Protease Protease Peptide->Protease Binding Cleavage Cleavage Protease->Cleavage Catalysis Modified_Peptide Peptide with 5,5-dimethyl-L-norleucine Protease_Blocked Protease Modified_Peptide->Protease_Blocked Steric Hindrance (Binding Inhibited) No_Cleavage No Cleavage Protease_Blocked->No_Cleavage No Catalysis

Figure 1: Steric hindrance by 5,5-dimethyl-L-norleucine preventing protease binding.

Conformational Rigidity: Engineering Bioactive Structures

Beyond enhancing stability, the steric bulk of 5,5-dimethyl-L-norleucine can be a valuable tool for influencing the secondary structure of a peptide. The rotational freedom of the peptide backbone in the vicinity of this bulky residue is restricted, which can help to lock the peptide into a more defined and potentially more bioactive conformation.[5] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to increased affinity and potency.[6]

Impact on Secondary Structure

The introduction of sterically demanding amino acids can favor specific secondary structures, such as β-turns or helical conformations, by limiting the available conformational space.[5] The precise conformational outcome will depend on the position of the 5,5-dimethyl-L-norleucine residue within the peptide sequence and the nature of the surrounding amino acids.

G Unstructured_Peptide Flexible Peptide Chain Binding_Event Binding (High Entropic Cost) Unstructured_Peptide->Binding_Event Receptor Target Receptor Receptor->Binding_Event Low_Affinity Lower Affinity Binding_Event->Low_Affinity Structured_Peptide Peptide with 5,5-dimethyl-L-norleucine (Pre-organized Conformation) Binding_Event_2 Binding (Low Entropic Cost) Structured_Peptide->Binding_Event_2 Receptor_2 Target Receptor Receptor_2->Binding_Event_2 High_Affinity Higher Affinity Binding_Event_2->High_Affinity G Start Start Resin_Swell Swell Resin in DMF Start->Resin_Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 AA_Activation Activate Fmoc-AA-OH (e.g., HATU/DIPEA) Wash_1->AA_Activation Coupling Couple Activated AA to Resin AA_Activation->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Repeat_Cycle Repeat for next AA Wash_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification End End Purification->End

Figure 3: General workflow for solid-phase peptide synthesis (SPPS).

Assessing Proteolytic Stability

To quantify the stabilizing effect of 5,5-dimethyl-L-norleucine, in vitro proteolytic stability assays are essential.

Protocol: In Vitro Protease Stability Assay

  • Peptide Incubation: Incubate the purified peptide (both the modified and an unmodified control) at a known concentration in a solution containing a specific protease (e.g., trypsin, chymotrypsin, or serum/plasma) at 37°C. [7]2. Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture. [7]3. Reaction Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile). [7]4. Analysis by RP-HPLC: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of the peptide.

Conformational Analysis

Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for investigating the conformational effects of incorporating 5,5-dimethyl-L-norleucine.

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the overall secondary structure of the peptide in solution. [8][9]The characteristic spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformation. [9][10]By comparing the CD spectra of the modified and unmodified peptides, the impact of the 5,5-dimethyl-L-norleucine substitution on the secondary structure can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about the three-dimensional structure and dynamics of the peptide in solution. [1][11]Through the analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, a high-resolution structure of the peptide can be determined. [1][11][12]This allows for a precise understanding of how the bulky side chain of 5,5-dimethyl-L-norleucine influences the local and global conformation of the peptide.

Conclusion and Future Outlook

The incorporation of 5,5-dimethyl-L-norleucine represents a promising strategy in peptide drug design to enhance proteolytic stability and induce favorable conformational constraints. While direct, extensive literature on this specific unnatural amino acid is emerging, the well-established principles of steric hindrance and conformational rigidity strongly support its utility. As the demand for robust and effective peptide therapeutics grows, the strategic application of unique building blocks like 5,5-dimethyl-L-norleucine will be instrumental in advancing the next generation of peptide-based medicines. Further research focusing on quantitative structure-activity relationships and in vivo studies of peptides containing this residue will undoubtedly solidify its place in the medicinal chemist's toolkit.

References

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). Retrieved from [Link]

  • Fig. 2. NMR spectroscopy results and related data analysis of peptides... - ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro. (2021, February 26). Retrieved from [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC - NIH. Retrieved from [Link]

  • Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black - ResearchGate. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis | Springer Nature Experiments. Retrieved from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. Retrieved from [Link]

  • Circular dichroism of peptides - PubMed. Retrieved from [Link]

  • solid phase peptide - Moodle@Units. Retrieved from [Link]

  • An electronic effect on protein structure - PMC - NIH. Retrieved from [Link]

  • 5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971 - PubChem. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. Retrieved from [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from [Link]

  • (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - ResearchGate. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Retrieved from [Link]

  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Retrieved from [Link]

  • 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

  • x Ray crystallography - PMC - NIH. Retrieved from [Link]

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy - Chapman University Digital Commons. Retrieved from [Link]

  • A Newcomer's Guide to Peptide Crystallography - PMC. (2015, March 31). Retrieved from [Link]

  • Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study1 - Semantic Scholar. (2014, February 11). Retrieved from [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PubMed. (2022, April 30). Retrieved from [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - MDPI. (2022, April 30). Retrieved from [Link]

  • Protein X-ray Crystallography and Drug Discovery - MDPI. (2020, February 25). Retrieved from [Link]

  • (a) Conformational restriction by steric effects due to the structural... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8). Retrieved from [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography - AIMS Press. (2017, September 26). Retrieved from [Link]

  • Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials - ChemRxiv. Retrieved from [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - MDPI. (2021, May 19). Retrieved from [Link]

  • Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. (2020, December 28). Retrieved from [Link]

  • Norleucine - Wikipedia. Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. Retrieved from [Link]

  • Conformational Dynamics in Extended RGD-Containing Peptides - DSpace@MIT. (2020, July 29). Retrieved from [Link]

Sources

Advanced Strategies for Peptide Metabolic Stability: The Unnatural Amino Acid Toolkit

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics occupy a "Goldilocks" zone in drug development: they offer the high potency and specificity of biologics combined with the synthetic accessibility of small molecules. However, their clinical utility is frequently truncated by a single, formidable barrier: proteolytic instability . Native peptides are rapidly degraded by serum proteases (e.g., DPP-4, neutral endopeptidases) and renal clearance mechanisms, often resulting in in vivo half-lives measured in minutes.

This guide details the strategic application of Unnatural Amino Acids (UAAs) to engineer metabolic resistance. Unlike simple PEGylation or albumin binding, UAA incorporation modifies the intrinsic pharmacophore, rendering the peptide backbone invisible or inaccessible to proteolytic enzymes without abolishing receptor affinity. We will explore the mechanistic basis, selection logic, and experimental validation of these modifications.

Part 1: Mechanistic Foundations of Proteolytic Resistance

To engineer stability, one must first understand the mechanism of failure. Proteases function via a "lock-and-key" recognition of the peptide backbone and side chains.

  • Stereochemical Recognition: Proteases are chiral catalysts evolved to hydrolyze L-amino acid peptide bonds.[1] They require a specific spatial orientation of the scissile bond.

  • Conformational Access: The peptide must adopt an extended conformation to fit into the protease active site.

  • Electronic Requirements: The amide bond nitrogen acts as a hydrogen bond donor to the enzyme's catalytic triad (often Ser-His-Asp).

The UAA Defense Strategy: UAAs disrupt these requirements through three primary mechanisms:

  • Steric Occlusion: Bulky side chains or backbone modifications physically block the protease from approaching the scissile bond.

  • Chiral Evasion: Inverting stereochemistry (L- to D-) prevents the enzyme from engaging the substrate.

  • Conformational Restriction: Forcing the peptide into a rigid secondary structure (e.g., helix) prevents the unfolding required for active site binding.

Visualization: Protease Inhibition Mechanisms

ProteaseInhibition Protease Protease Active Site Degradation Hydrolysis & Inactivation Protease->Degradation Stable Metabolic Stability (High t1/2) Protease->Stable No Cleavage NativePeptide Native Peptide (L-Amino Acids) NativePeptide->Protease Fits Perfectly UAA_Peptide UAA-Modified Peptide Steric Steric Clash (e.g., Aib, N-Me) UAA_Peptide->Steric Chiral Chiral Mismatch (D-Amino Acids) UAA_Peptide->Chiral HBond Loss of H-Bond (N-Methylation) UAA_Peptide->HBond Steric->Protease Blocks Access Chiral->Protease Unrecognized HBond->Protease Disrupts Catalysis

Caption: Mechanistic pathways by which UAAs prevent protease recognition and cleavage.

Part 2: The Strategic Arsenal of Unnatural Amino Acids

D-Amino Acids: The Chirality Switch

Replacing a natural L-amino acid with its D-enantiomer is the most direct method to stop proteolysis. Since mammalian proteases are stereospecific for L-isomers, D-amino acids act as "gatekeepers."[1]

  • Best Use: Flanking the N- or C-termini to stop exopeptidases.

  • Risk: Can drastically alter side-chain orientation, potentially destroying receptor binding affinity.

  • Strategy: Use "Retro-Inverso" designs (D-amino acids + reversed sequence) to mimic the side-chain topology of the L-parent while maintaining stability [1].

N-Methylation: The Backbone Shield

N-methylation involves replacing the amide proton (-NH) with a methyl group (-NCH3).

  • Mechanism:

    • Steric Hindrance: The methyl group physically obstructs protease access.[2]

    • H-Bond Removal: Removes a critical hydrogen bond donor required for protease recognition.

    • Permeability: Reduces the desolvation energy of the peptide, improving membrane permeability (oral bioavailability potential) [2].

  • Example: Cyclosporine A is a naturally occurring, heavily N-methylated peptide with high oral bioavailability.

-Disubstituted Amino Acids (Aib)

Alpha-aminoisobutyric acid (Aib) contains two methyl groups at the alpha carbon.

  • Mechanism: The "Thorpe-Ingold" effect restricts the rotation of the backbone (

    
     angles), strongly inducing helical conformations (
    
    
    
    -helix or
    
    
    -helix).
  • Impact: A helical peptide is thermodynamically more stable and kinetically harder for proteases to unfold and cleave.

  • Clinical Success: Semaglutide (Ozempic/Wegovy) uses Aib at position 8 (replacing Alanine) to prevent degradation by DPP-4 [3].

-Amino Acids

Beta-amino acids have an extra methylene group (


) in the backbone.
  • Mechanism: They create a non-native backbone spacing that proteases cannot process.

  • Impact: Complete resistance to major proteases (pepsin, trypsin, chymotrypsin).

Comparative Data: Stability Impact
Modification ClassPrimary MechanismEffect on Half-Life (

)
Risk Factor
D-Amino Acids Stereochemical mismatchHigh (10x - 100x increase)Loss of receptor affinity due to side-chain reorientation.
N-Methylation Steric + H-bond removalModerate to HighSynthetic difficulty (steric hindrance during coupling).
Aib (

-Me)
Helical induction / StericHigh (esp.[2] vs DPP-4)Rigidification may prevent induced-fit binding.

-Amino Acids
Backbone homologationVery High (Complete resistance)Significant structural change; requires careful design.

Part 3: Decision Logic for UAA Selection

Not all modifications are suitable for every position. Use this logic flow to select the correct UAA based on the degradation mode.

Visualization: UAA Selection Decision Tree

DecisionTree Start Identify Instability Source Type Is it Exopeptidase or Endopeptidase? Start->Type Exo Exopeptidase (N/C-terminus degradation) Type->Exo Termini Endo Endopeptidase (Internal cleavage) Type->Endo Internal Sol_Exo Solution: D-Amino Acids at Termini or N-Acetylation/C-Amidation Exo->Sol_Exo Struct Is Secondary Structure Critical for Binding? Endo->Struct YesHelix Yes (Requires Helix) Struct->YesHelix Helix Needed NoStruct No / Flexible Struct->NoStruct Linear/Flexible Sol_Aib Solution: Incorporate Aib (Aib Scan) to induce Helix + Stability YesHelix->Sol_Aib Sol_NMe Solution: N-Methylation Scan (Target scissile bond) NoStruct->Sol_NMe

Caption: Logical workflow for selecting the appropriate UAA based on enzymatic failure mode.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Hindered UAAs

Coupling sterically hindered amino acids (like Aib or N-methylated residues) requires optimized conditions to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide ChemMatrix (for better swelling).

  • Coupling Agents: HATU or COMU (more reactive than HBTU).

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF/DCM (1:1) for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.

  • Coupling (Standard): 5 eq. AA, 4.9 eq. HBTU, 10 eq. DIPEA (45 min).

  • Coupling (Hindered - Aib/N-Me):

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Double Coupling: Perform the coupling reaction twice.

    • Conditions: 4 eq. AA, 4 eq. HATU, 8 eq. DIPEA. React for 2 hours at room temperature or 1 hour at 50°C (microwave assisted).

    • Critical Check: Use the Chloranil test (for secondary amines) instead of Kaiser test to verify coupling completion after N-methylated residues.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Protocol B: Plasma Stability Assay (In Vitro)

This assay determines the metabolic half-life (


) of your peptide analogues [4].

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Water bath at 37°C.[3][4]

  • Stop Solution: 3% Formic Acid in Acetonitrile (cold).

  • Internal Standard (e.g., Tolbutamide or a stable peptide analog).

Workflow:

  • Preparation: Pre-warm plasma (1 mL) to 37°C for 10 min.

  • Spike: Add peptide stock (in DMSO/Water) to plasma to reach final concentration of 1-5

    
    M. (Keep DMSO < 1%).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    min.
  • Quenching: Immediately dispense aliquot into 200

    
    L of Stop Solution  (precipitates proteins). Vortex for 30s.
    
  • Processing: Centrifuge at 10,000

    
     for 10 min. Collect supernatant.
    
  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research.

  • Chatterjee, J., et al. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

Sources

An In-Depth Technical Guide to the Properties and Applications of Fmoc-L-5,5-dimethylnorleucine versus Fmoc-L-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for modulating pharmacological properties such as potency, stability, and bioavailability. Among these, aliphatic ncAAs offer a subtle yet powerful means to fine-tune lipophilicity and steric interactions. This guide provides a detailed comparative analysis of two such building blocks: the well-established Fmoc-L-norleucine (Fmoc-L-Nle-OH) and the more specialized Fmoc-L-5,5-dimethylnorleucine. We will explore their distinct physicochemical properties, strategic applications in peptide design, and the critical considerations for their successful incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage these unique residues for advanced peptide design.

Introduction: The Strategic Value of Non-Canonical Aliphatic Side Chains

The rational design of peptide therapeutics often requires moving beyond the 20 proteinogenic amino acids. Non-canonical amino acids serve as powerful tools to introduce novel chemical functionalities, enhance proteolytic stability, and enforce specific secondary structures.[1] Aliphatic ncAAs, such as norleucine and its derivatives, are particularly valuable. Norleucine, an isomer of leucine, is frequently used as a methionine substitute to prevent oxidation-related degradation without significantly altering the side chain's overall size and hydrophobicity.[2]

The introduction of a gem-dimethyl group at the 5-position of norleucine creates 5,5-dimethylnorleucine, a residue with significantly altered steric and conformational properties. This modification, while seemingly simple, has profound implications for peptide structure and function, drawing parallels to the conformational locking effect seen with 5,5-dimethylproline.[3][4] This guide will dissect the nuanced differences between these two building blocks to inform their strategic deployment in peptide synthesis and drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

The foundational differences between Fmoc-L-norleucine and Fmoc-L-5,5-dimethylnorleucine stem from their distinct side-chain architectures. The addition of the terminal gem-dimethyl group is the key structural differentiator.

G cluster_nle L-Norleucine Side Chain cluster_dmnle L-5,5-dimethylnorleucine Side Chain nle_alpha α-C nle_beta β-C nle_alpha->nle_beta nle_gamma γ-C nle_beta->nle_gamma nle_delta δ-C nle_gamma->nle_delta nle_epsilon ε-C nle_delta->nle_epsilon dmnle_alpha α-C dmnle_beta β-C dmnle_alpha->dmnle_beta dmnle_gamma γ-C dmnle_beta->dmnle_gamma dmnle_delta δ-C dmnle_gamma->dmnle_delta dmnle_epsilon1 ε-C (CH₃) dmnle_delta->dmnle_epsilon1 dmnle_epsilon2 ε-C (CH₃) dmnle_delta->dmnle_epsilon2

Caption: Structural comparison of L-Norleucine and L-5,5-dimethylnorleucine side chains.

This structural change directly influences several key parameters relevant to peptide chemistry, as summarized below.

PropertyFmoc-L-norleucineFmoc-L-5,5-dimethylnorleucineRationale & Implication
Molecular Formula C₂₁H₂₃NO₄[5]C₂₃H₂₇NO₄[6]Addition of two methyl groups (C₂H₄).
Molecular Weight 353.42 g/mol [5]381.47 g/mol [6]Increased mass, requires adjustment in synthesis calculations.
CAS Number 77284-32-3[5]1217704-60-3[6]Unique identifiers for each compound.
Melting Point 140 - 146 °C[5]Data not readily availableExpected to be different due to changes in crystal packing.
Calculated logP (XLogP3) ~4.1 (Isomer of Leucine)5.1[6]The gem-dimethyl group significantly increases lipophilicity. This can enhance membrane interaction but may also promote aggregation.[7]
Steric Hindrance Low-ModerateHighThe terminal t-butyl-like group imposes significant steric bulk, affecting coupling kinetics and local peptide conformation.[8]

Impact on Peptide Properties and Design Strategy

The choice between incorporating norleucine or 5,5-dimethylnorleucine has significant downstream consequences for the resulting peptide's structure and function.

Steric Hindrance and Conformational Restriction

The primary consequence of the gem-dimethyl group is a dramatic increase in steric bulk at the terminus of the side chain. This has two major effects:

  • Local Conformational Locking: The bulky side chain restricts the rotational freedom (chi angles) around the Cγ-Cδ bond. This can be strategically employed to shield adjacent peptide bonds from enzymatic cleavage or to orient neighboring side chains in a fixed conformation, potentially enhancing receptor binding affinity by reducing the entropic penalty of binding.[8]

  • Influence on Secondary Structure: The presence of a highly constrained, bulky residue can disrupt or stabilize secondary structures. In an α-helix, it may force a specific rotameric state, influencing helix stability and interactions. In β-sheets, its bulk may impact sheet packing and stability.

Lipophilicity and Pharmacokinetics

Lipophilicity is a critical parameter in drug design, influencing solubility, membrane permeability, and plasma protein binding.[7]

  • Fmoc-L-norleucine: Offers a moderate increase in lipophilicity compared to smaller aliphatic residues, making it a reliable substitute for methionine or a tool for subtly tuning peptide solubility.

  • Fmoc-L-5,5-dimethylnorleucine: Provides a substantial boost in lipophilicity due to the two additional methyl groups.[6] This can be advantageous for peptides targeting transmembrane receptors or requiring passive diffusion across cell membranes. However, researchers must be cautious, as excessive lipophilicity can lead to poor aqueous solubility, aggregation during synthesis and purification, and non-specific binding in vivo.[9]

A Practical Guide to Incorporation via Fmoc-SPPS

The successful incorporation of these amino acids requires careful consideration of the synthesis protocol, particularly for the sterically demanding 5,5-dimethylnorleucine. Fmoc-SPPS is the standard method, involving iterative cycles of Fmoc deprotection and amino acid coupling on a solid support.[10][11]

SPPS_Workflow cluster_coupling Step 3a: Coupling Strategy Resin 1. Resin Selection & Swelling (e.g., Rink Amide, 2-Cl-Trt) Deprotection 2. First Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotection->Coupling QC1 4. Coupling QC (Kaiser Test) Coupling->QC1 Coupling_Decision Steric Hindrance? QC1->Coupling Negative (Yellow beads) Recouple Wash 5. Wash (DMF, DCM) QC1->Wash Positive (Blue beads) Proceed Loop 6. Repeat for next residue Wash->Loop Loop->Deprotection Final_Deprotection 7. Final N-terminal Fmoc Deprotection Loop->Final_Deprotection End of Sequence Cleavage 8. Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Analysis 9. Purification & Analysis (RP-HPLC, MS) Cleavage->Analysis HCTU Standard Coupling (HCTU/DIC/HOBt) for Fmoc-L-Nle-OH Coupling_Decision->HCTU Low (Nle) HATU High-Efficiency Coupling (HATU/COMU) for Fmoc-L-5,5-diMe-Nle-OH Coupling_Decision->HATU High (diMe-Nle)

Sources

Methodological & Application

Breaking the Steric Barrier: Optimized HATU Coupling Conditions for Bulky Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of bulky hydrophobic residues (e.g., Aib, N-methyl amino acids, Val, Ile) into peptide sequences presents a significant synthetic challenge due to steric hindrance and aggregation. While HATU is the gold standard for these difficult couplings, its misuse often leads to low yields or chain termination via guanidinylation. This guide provides a mechanistically grounded, optimized protocol for HATU couplings, specifically tailored for sterically demanding sequences. We define critical parameters—stoichiometry, solvent choice, and microwave conditions—to maximize coupling efficiency while suppressing side reactions.

The Challenge: Steric Hindrance & The "Guanidinylation Trap"

Why Bulky Residues Fail

Coupling bulky residues fails primarily due to two factors:

  • Kinetic Shielding: Large side chains (isopropyl, tert-butyl) or N-methylation physically block the nucleophilic attack of the amine on the activated ester.

  • Aggregation: Hydrophobic stretches (e.g., Poly-Val/Ile) form beta-sheets on the resin, collapsing the polymer matrix and burying the N-terminus.

The HATU Solution & Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU because it generates an OAt-active ester . The pyridine nitrogen in the 7-position provides anchimeric assistance (neighboring group participation), forming a 7-membered cyclic transition state that stabilizes the incoming amine and accelerates the reaction by orders of magnitude.

The "Guanidinylation Trap"

This is the most common failure mode when using HATU for bulky residues.

  • The Problem: If the acylation is slow (due to sterics) or if HATU is present in excess, the N-terminal amine will attack the positively charged guanidinium core of the HATU reagent instead of the active ester.

  • The Result: The peptide chain is permanently capped with a tetramethylguanidinium moiety (+99 Da mass shift), terminating synthesis.

  • The Fix: Strict stoichiometry control. Never use excess HATU relative to the amino acid.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Acylation pathway and the fatal Guanidinylation pathway.

HATU_Mechanism Start Fmoc-AA-OH + HATU + Base ActiveEster OAt-Active Ester (Reactive Species) Start->ActiveEster Activation (1-2 min) SideRxn Guanidinylated Byproduct (Dead End +99Da) Start->SideRxn Direct Attack on HATU Guanidinium Desired Desired Amide Product (Peptide Bond) ActiveEster->Desired Nucleophilic Attack (Fast for non-bulky) Resin Resin-bound Amine (NH2) Resin->Desired Path A: Acylation Resin->SideRxn Path B: Slow Kinetics/Excess HATU

Figure 1: Mechanistic divergence in HATU coupling. Path A (Green) is the desired acylation facilitated by the OAt ester. Path B (Red) is the guanidinylation side reaction, prevalent when steric hindrance slows Path A.

Optimized Protocol for Bulky Residues

This protocol is designed for N-methyl amino acids, Aib, and β-branched residues (Val, Ile, Thr) .

Reagents & Solvents[1][2][3][4]
  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for bulky hydrophobic residues due to its superior resin-swelling properties and ability to disrupt aggregation.

  • Base: DIPEA (Diisopropylethylamine) .[1][2][3][4][5] Note: For extremely sensitive couplings where guanidinylation is persistent, 2,4,6-Collidine (TMP) can be used as a non-nucleophilic alternative.

  • Coupling Reagent: HATU .[1][6][3][4][7][8][9][10][11]

Stoichiometry (The Golden Rule)

To prevent guanidinylation, the molar ratio of HATU must never exceed that of the Amino Acid.

  • Amino Acid: 4.0 - 5.0 equivalents (relative to resin loading).

  • HATU: 0.95 - 1.0 equivalents (relative to Amino Acid). Target 0.95 eq to ensure no free HATU exists.

  • Base: 2.0 equivalents (relative to Amino Acid).[4][5]

Step-by-Step Workflow (Microwave Assisted)

Step 1: Resin Preparation

  • Swell resin in NMP for 20 minutes.

  • Deprotect Fmoc group (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x NMP).

Step 2: Pre-Activation (Critical)

  • Goal: Generate the OAt-ester without allowing hydrolysis or degradation.

  • Dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in minimal NMP.

  • Add DIPEA (8 eq) .

  • Agitate for exactly 60 - 90 seconds . Do not exceed 2 minutes.

Step 3: Coupling

  • Transfer the pre-activated solution to the resin immediately.[1]

  • Microwave Irradiation:

    • Temperature: 60°C (Set max power to 25-30W to prevent overshoot).

    • Time: 20 minutes.

    • Note for Cys/His: Reduce temp to 50°C to prevent epimerization.

Step 4: Double Coupling (Recommended)

  • Drain the vessel.

  • Repeat Steps 2 and 3 with fresh reagents.

  • Wash resin with NMP (3x) and DCM (3x).

Step 5: Capping (Optional but Recommended) [7]

  • Acetylate unreacted amines (Acetic Anhydride/DIPEA/NMP) to prevent deletion sequences.

Experimental Workflow Diagram

Optimized_Workflow cluster_prep Preparation cluster_activation Activation (In Vial) cluster_reaction Coupling (On Resin) Swell Swell Resin (NMP) 20 min Deprotect Fmoc Deprotection (20% Pip/DMF) Swell->Deprotect Mix Mix: 4 eq AA + 3.9 eq HATU Solvent: NMP Deprotect->Mix Base Add Base: 8 eq DIPEA Wait 60-90 sec Mix->Base Transfer Transfer to Resin Base->Transfer Microwave Microwave Coupling 60°C, 20 min, 30W Transfer->Microwave Drain Drain & Wash Microwave->Drain Decision Is Residue Bulky/Hydrophobic? Drain->Decision DoubleCouple Repeat Coupling (Step 2 & 3) Decision->DoubleCouple Yes (Aib, N-Me, Val) FinalWash Final Wash & Cap Decision->FinalWash No DoubleCouple->FinalWash

Figure 2: Optimized workflow for HATU coupling of bulky residues. Note the double coupling loop for difficult sequences.

Troubleshooting & Data Summary

Comparative Performance Table
ParameterStandard ConditionOptimized Condition (Bulky) Rationale
Solvent DMFNMP Better solvation of aggregated hydrophobic chains.
HATU Eq 1.0 eq (vs Acid)0.95 eq (vs Acid) Prevents guanidinylation by ensuring Acid is in excess.
Base DIPEADIPEA (or Collidine) Collidine reduces side reactions in extreme cases.
Temp RT60°C (Microwave) Overcomes kinetic barrier of steric hindrance.
Time 60 min2x 20 min Double coupling ensures completion without degradation.
Case Study: Aib-Aib Coupling

Coupling two Aminoisobutyric acid (Aib) residues is notoriously difficult due to the gem-dimethyl steric clash.

  • Observation: Standard HATU/DIPEA at RT yields <40% product after 2 hours.

  • Optimized: Using the protocol above (60°C MW, 2x coupling), yields typically exceed 95% .

  • Alternative: If HATU fails despite optimization, switch to PyAOP (phosphonium salt). PyAOP creates the same OAt ester but cannot form guanidinium byproducts, making it safer for prolonged reaction times [1].

References

  • BenchChem. (2025).[1][8][12] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from

  • Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[3][9] An efficient peptide coupling additive.[2][3][9][10][11] Journal of the American Chemical Society. Retrieved from

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Technical Note: Prevention of Guanidinylation. Retrieved from

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.[9][11] Retrieved from

Sources

Application Note & Protocol: Determining the Solubility of N-Fmoc-5,5-dimethyl-L-norleucine in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of peptide chemistry and solid-phase peptide synthesis (SPPS).

Abstract

This technical document provides a comprehensive guide to understanding and determining the solubility of N-Fmoc-5,5-dimethyl-L-norleucine in two critical solvents for solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Due to the sterically hindered nature of the 5,5-dimethyl-L-norleucine side chain, achieving optimal solubility is paramount for efficient peptide coupling and the synthesis of high-purity target peptides. This document outlines the physicochemical properties of the amino acid derivative, presents a detailed, self-validating protocol for experimental solubility determination, and discusses the practical implications of the results for peptide synthesis workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is intrinsically linked to the efficient solvation of all components in the reaction milieu, including the resin, the growing peptide chain, and the activated amino acid derivatives.[1] N-Fmoc-5,5-dimethyl-L-norleucine is an unnatural amino acid increasingly utilized in peptide design to introduce unique structural constraints or to act as a leucine isostere.[2] However, its bulky tert-butyl-like side chain can present solubility challenges.

Poor solubility of an Fmoc-protected amino acid can lead to several detrimental outcomes in SPPS:

  • Incomplete Coupling Reactions: Undissolved amino acid is unavailable for reaction, leading to the formation of deletion sequences in the final peptide product.[3]

  • Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling rate, necessitating extended reaction times which can increase the risk of side reactions.[3]

  • Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can further decrease their effective concentration and reactivity.[3]

Therefore, a precise understanding of the solubility of N-Fmoc-5,5-dimethyl-L-norleucine in the chosen synthesis solvent is not merely a technical detail but a cornerstone of rational peptide synthesis design and optimization.

Physicochemical Properties of N-Fmoc-5,5-dimethyl-L-norleucine

A foundational understanding of the molecule's properties is essential before proceeding with experimental work.

PropertyValueSource
Molecular Formula C₂₃H₂₇NO₄[4]
Molecular Weight 381.5 g/mol [4]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid[4]
Appearance White to off-white powder (Typical)General knowledge
XLogP3 5.1[4]

The high XLogP3 value suggests a significant non-polar character, which underscores the importance of selecting an appropriate organic solvent for effective dissolution.

The Solvents: DMF vs. NMP

DMF and NMP are the most commonly employed solvents in Fmoc-based SPPS due to their polar aprotic nature and excellent solvating capabilities for protected amino acids and peptides.[1][5]

  • N,N-Dimethylformamide (DMF): A widely used and cost-effective solvent. However, it can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[1]

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent for SPPS due to its higher polarity and greater ability to solvate complex and aggregation-prone sequences.[1][5] It is also generally more stable than DMF.[1]

The choice between DMF and NMP can significantly impact the solubility of sterically hindered amino acids like N-Fmoc-5,5-dimethyl-L-norleucine and, consequently, the overall success of the synthesis.

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for accurately determining the solubility of N-Fmoc-5,5-dimethyl-L-norleucine. This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N-Fmoc-5,5-dimethyl-L-norleucine B Add precise volume of solvent (DMF or NMP) A->B C Agitate at constant temperature (e.g., 25°C) for 24 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Prepare serial dilutions of supernatant E->F G Analyze by HPLC against a standard curve F->G H Calculate concentration G->H

Caption: Workflow for determining the solubility of N-Fmoc-5,5-dimethyl-L-norleucine.

Step-by-Step Methodology

Materials:

  • N-Fmoc-5,5-dimethyl-L-norleucine

  • High-purity DMF (Peptide Synthesis Grade)

  • High-purity NMP (Peptide Synthesis Grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • High-speed microcentrifuge

  • Calibrated pipettes

  • HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-Fmoc-5,5-dimethyl-L-norleucine (e.g., 200 mg) into a series of sealable vials. Using at least three vials per solvent is recommended for statistical validity.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL of DMF or NMP).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[3] A key aspect of a self-validating system is to confirm equilibrium by taking measurements at, for example, 24 and 30 hours. If the concentration does not change, equilibrium has been established.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to create a firm pellet of the undissolved solid.[3]

    • Carefully withdraw the supernatant using a pipette, ensuring that no solid particles are disturbed.

    • For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter.[3]

  • Quantitative Analysis by HPLC:

    • Standard Curve Preparation: Prepare a series of standard solutions of N-Fmoc-5,5-dimethyl-L-norleucine of known concentrations in the chosen solvent (DMF or NMP).

    • Sample Preparation: Create a precise dilution of the filtered supernatant. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the standard curve.

    • HPLC Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Subsequently, inject the diluted sample.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by multiplying this value by the dilution factor.[3]

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and concise format.

Table 1: Experimentally Determined Solubility of N-Fmoc-5,5-dimethyl-L-norleucine at 25°C

SolventSolubility (mg/mL)Solubility (M)
DMF [Insert experimental value][Insert calculated value]
NMP [Insert experimental value][Insert calculated value]

Interpretation:

The molar concentration is the most critical value for SPPS, as it directly relates to the equivalents of amino acid used in coupling reactions. A higher solubility will allow for the preparation of more concentrated stock solutions, which can be advantageous for driving coupling reactions to completion, particularly in automated synthesizers where volumes may be constrained. If the solubility is found to be low (e.g., below the typical 0.3-0.5 M concentration used for stock solutions), strategies such as using a more effective solvent (if one is identified), increasing the reaction temperature (with caution), or using a larger volume of solvent may be necessary.

Logical Framework for Application in SPPS

G cluster_optimal Optimal Path cluster_suboptimal Sub-Optimal Path Start Determine Solubility of N-Fmoc-5,5-dimethyl-L-norleucine in DMF and NMP Decision Is solubility ≥ desired stock concentration (e.g., 0.5 M)? Start->Decision Proc_Optimal Proceed with standard SPPS protocol. Prepare stock solution at desired concentration. Decision->Proc_Optimal Yes Proc_Suboptimal Implement mitigation strategies Decision->Proc_Suboptimal No Opt1 Use the solvent with higher solubility Proc_Suboptimal->Opt1 Option 1 Opt2 Increase solvent volume for coupling Proc_Suboptimal->Opt2 Option 2 Opt3 Consider elevated temperature coupling Proc_Suboptimal->Opt3 Option 3

Caption: Decision-making workflow based on solubility data for SPPS.

Conclusion

While general guidelines suggest good solubility of Fmoc-amino acids in DMF and NMP, empirical determination for sterically hindered derivatives like N-Fmoc-5,5-dimethyl-L-norleucine is a critical step for robust process development in peptide synthesis. The protocol outlined herein provides a reliable framework for researchers to generate this crucial data, enabling informed solvent selection and optimization of coupling conditions. This, in turn, will facilitate the successful synthesis of peptides containing this unique building block, ultimately leading to higher purity and yield of the target molecule.

References

  • N-Fmoc-5,5-dimethyl-L-norleucine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS Biotech GmbH. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]

  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available at: [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Available at: [Link]

  • FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC. HETEROCYCLES. Available at: [Link]

  • 5,5-Dimethyl-L-norleucine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. American Peptide Company. Available at: [Link]

  • Unnatural Amino Acids: Norleucine. LifeTein. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Springer. Available at: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a pivotal step in Solid-Phase Peptide Synthesis (SPPS). While standard protocols are effective for many amino acids, residues with bulky side chains present significant steric challenges, often leading to incomplete deprotection, deletion sequences, and diminished final peptide purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic basis of these challenges and offers detailed, field-proven protocols for optimizing Fmoc deprotection times for sterically hindered amino acids. We will explore extended deprotection strategies, methods for real-time reaction monitoring, and troubleshooting common issues to ensure the successful synthesis of complex peptides.

Introduction: The Central Role of Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide synthesis. Its popularity stems from the acid-stable nature of the Fmoc group, allowing for an orthogonal deprotection strategy where the Nα-Fmoc group is selectively removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[1] The standard reagent for this critical step is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

The deprotection process proceeds via a base-catalyzed β-elimination mechanism.[3][4] A piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl ring system. This initiates an elimination reaction, cleaving the carbamate bond and liberating the N-terminal amine of the peptide.[5] A highly reactive byproduct, dibenzofulvene (DBF), is formed, which is subsequently trapped by another piperidine molecule to form a stable adduct, thereby driving the reaction to completion and preventing unwanted side reactions with the newly freed amine.[3][5]

The Challenge of Steric Hindrance

While the aforementioned mechanism is highly efficient for most amino acids, the presence of bulky side chains can significantly impede the accessibility of piperidine to the C9 proton of the Fmoc group. This steric hindrance slows down the rate of deprotection, and standard reaction times may prove insufficient for complete removal of the Fmoc group.

Amino acids such as Arginine (Arg) with its large 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protecting group, as well as others like Isoleucine (Ile), Valine (Val), and Threonine (Thr), are particularly prone to incomplete deprotection due to the sheer size of their side chains or protecting groups.[5][6] Incomplete deprotection results in the failure of the subsequent amino acid to couple, leading to the formation of deletion sequences in the final peptide product. These deletion peptides are often difficult to separate from the target peptide during purification, reducing the overall yield and purity.[5]

Mechanism of Fmoc Deprotection

To understand the impact of steric hindrance, it is crucial to visualize the chemical transformation at the molecular level.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Transition_State Intermediate Complex Fmoc_Peptide->Transition_State Piperidine1 Piperidine Piperidine1->Transition_State abstracts H⁺ Free_Amine H₂N-Peptide-Resin Transition_State->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Transition_State->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine Piperidine2->Adduct traps DBF

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocols for Fmoc Deprotection

The key to overcoming the challenges posed by bulky amino acids is the implementation of modified deprotection protocols. This section provides both a standard protocol and an extended protocol tailored for hindered residues.

Materials and Reagents
  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. It is recommended to prepare this solution fresh daily.[4]

  • DMF, peptide synthesis grade

  • Isopropyl alcohol (IPA), ACS grade

  • Dichloromethane (DCM), ACS grade

Standard Fmoc Deprotection Protocol

This protocol is suitable for most amino acids without significant steric bulk.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.

  • Initial Wash: Wash the resin three times with DMF to remove any residual reagents from the previous coupling step.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]

  • Agitation: Agitate the mixture for an initial 3 minutes.[4]

  • Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 7-10 minutes.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine and the DBF-piperidine adduct. A typical washing sequence is:

    • DMF (5 times)

    • IPA (3 times)

    • DMF (3 times)

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.[2][7]

Extended Fmoc Deprotection Protocol for Bulky Amino Acids

For residues like Arg(Pbf), Ile, and Val, an extended deprotection time is often necessary.

  • Resin Swelling and Initial Wash: Follow steps 1 and 2 of the standard protocol.

  • Extended Deprotection:

    • Option A (Single Extended Treatment): Add the 20% piperidine in DMF solution and agitate for a total of 20-30 minutes. For sequences with multiple adjacent bulky residues, this time may need to be further extended.

    • Option B (Multiple Treatments): Perform three sequential treatments with 20% piperidine in DMF, each for 10 minutes. Drain the solution after each treatment. Studies have shown that for difficult residues like arginine, a minimum of 10 minutes is required for efficient deprotection.[5]

  • Thorough Washing: It is critical to ensure complete removal of piperidine. Follow the washing sequence outlined in step 6 of the standard protocol, potentially increasing the number of DMF washes.

  • Mandatory Monitoring: For bulky amino acids, monitoring for complete deprotection is not optional. The Kaiser test is essential to confirm the presence of the free amine before proceeding to the next coupling step.[7]

Deprotection_Workflow cluster_standard Standard Protocol cluster_extended Extended Protocol (Bulky Residues) s_start Start s_wash1 Wash with DMF (3x) s_start->s_wash1 s_deprotect1 20% Piperidine/DMF (3 min) s_wash1->s_deprotect1 s_drain1 Drain s_deprotect1->s_drain1 s_deprotect2 20% Piperidine/DMF (7-10 min) s_drain1->s_deprotect2 s_drain2 Drain s_deprotect2->s_drain2 s_wash2 Wash (DMF, IPA) s_drain2->s_wash2 s_monitor Kaiser Test s_wash2->s_monitor s_end Proceed to Coupling s_monitor->s_end e_start Start e_wash1 Wash with DMF (3x) e_start->e_wash1 e_deprotect 20% Piperidine/DMF (20-30 min total or 3x10 min) e_wash1->e_deprotect e_drain Drain e_deprotect->e_drain e_wash2 Thorough Wash (DMF, IPA) e_drain->e_wash2 e_monitor Mandatory Kaiser Test e_wash2->e_monitor e_end Proceed to Coupling e_monitor->e_end

Caption: Comparison of Standard and Extended Fmoc Deprotection Workflows.

Recommended Deprotection Times for Bulky Amino Acids

The following table provides a general guideline for initial deprotection times. It is crucial to note that these may need to be optimized based on the specific peptide sequence and the proximity of other bulky residues.

Amino Acid (with protecting group)Standard Deprotection Time (min)Recommended Extended Time (min)Key Considerations
Gly, Ala, Leu 10-15Not typically requiredGenerally fast and complete deprotection.
Ile, Val, Thr(tBu) 15-2020-30β-branched amino acids exhibit significant steric hindrance.[6]
Arg(Pbf) 15-2030-45The Pbf group is extremely bulky, often requiring the longest deprotection times.[5][8]
His(Trt) 10-1520-25The trityl group is bulky and can slow deprotection.
Asn(Trt), Gln(Trt) 15-2025-35Trityl groups on the side chain can hinder access to the N-terminal Fmoc group.[9]

A Self-Validating System: Monitoring Deprotection Completeness

To ensure the integrity of the synthesis, it is imperative to have a robust system for verifying the completeness of each deprotection step. This validation is what makes the protocol self-correcting and trustworthy.

Qualitative Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a highly sensitive qualitative method for detecting free primary amines.[2][7] A positive result, indicated by an intense blue color on the resin beads and/or in the solution, signifies the presence of unreacted N-terminal amines from the previous coupling step, meaning the deprotection was successful. A negative result (yellow or colorless beads) indicates that the Fmoc group is still present and deprotection is incomplete.[10]

Kaiser Test Protocol: [10]

  • Withdraw a small sample of resin beads (10-15) after the final wash step.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops each of:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color change.

Note: The Kaiser test is not reliable for N-terminal proline residues, which yield a less intense reddish-brown color. For proline, alternative tests like the isatin or chloranil test are recommended.[7][10]

Quantitative Monitoring: UV-Vis Spectrophotometry

A more quantitative approach involves monitoring the concentration of the DBF-piperidine adduct in the drained deprotection solution using a UV-Vis spectrophotometer.[4][11] The adduct has a characteristic absorbance maximum around 301 nm.[4] By collecting the piperidine solution after deprotection and measuring its absorbance, one can quantify the amount of Fmoc group removed. This method is particularly useful in automated peptide synthesizers to provide real-time feedback and trigger extended deprotection times if necessary.[12]

Troubleshooting Common Deprotection Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Negative Kaiser Test) 1. Insufficient deprotection time due to steric hindrance. 2. Degradation of piperidine solution. 3. Peptide aggregation on the resin.[10]1. Repeat the deprotection step using the extended protocol. 2. Prepare a fresh 20% piperidine/DMF solution. 3. Switch to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents.
Aspartimide Formation Prolonged exposure to basic conditions, especially for Asp-Gly or Asp-Ser sequences.[13]1. Use a weaker base cocktail (e.g., 2% DBU/2% piperidine in DMF).[13] 2. Minimize the deprotection time as much as possible while ensuring complete Fmoc removal.
Diketopiperazine Formation Intramolecular cyclization at the dipeptide stage, especially with Proline.[13]1. Introduce the third amino acid quickly after deprotecting the second. 2. Use N-Fmoc-dipeptide building blocks to bypass the problematic dipeptide stage.
Racemization Base-mediated epimerization, particularly at the C-terminal residue.1. For C-terminal Cysteine, which is highly susceptible, consider using a different deprotection base like piperazine with 0.1M HOBt.[14] 2. Avoid prolonged exposure to the deprotection reagent.

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids hinges on the careful optimization of the Fmoc deprotection step. By understanding the mechanistic challenges posed by bulky side chains and implementing extended deprotection protocols, researchers can significantly mitigate the risk of deletion sequence formation. The integration of robust monitoring techniques, such as the Kaiser test and UV-Vis spectrophotometry, creates a self-validating workflow that ensures the completeness of each deprotection cycle. This attention to detail is paramount for achieving high-purity, complex peptide targets for research, diagnostics, and therapeutic development.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Wade, J. D., & Tregear, G. W. (Eds.). (1997). Solid phase synthesis of peptides and proteins. Humana Press.
  • Temple University. (2018). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis Online. (2025, November 23). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 839-848. Retrieved from [Link]

  • Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV-vis Fmoc deprotection traces... ResearchGate. Retrieved from [Link]

  • Re-Found, E., et al. (2019). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 30(05), 551-555. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Activotec. (n.d.). UV Synthesis Monitoring. Activotec. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2020, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Semantic Scholar. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2020, April 8). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]

  • ScholarWorks@GSU. (2017). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

  • MDPI. (2020, June 23). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]

Sources

Synthesis of protease-resistant peptides using dimethyl-norleucine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Therapeutic peptides often suffer from rapid in vivo degradation due to proteolytic cleavage. This guide details the strategic incorporation of 5,5-dimethyl-L-norleucine (Dmn) , a highly hydrophobic and sterically demanding analog of leucine/methionine. By introducing a neopentyl-like steric shield into the peptide side chain, researchers can significantly extend plasma half-life without altering the fundamental backbone topology. This document provides a validated protocol for the Solid-Phase Peptide Synthesis (SPPS) of Dmn-containing peptides and the subsequent assessment of their proteolytic stability.

Scientific Rationale: The Steric Shielding Effect

Proteases such as chymotrypsin and thermolysin preferentially cleave peptide bonds adjacent to hydrophobic residues (Leucine, Phenylalanine, Methionine). Standard strategies to prevent this—such as N-methylation or D-amino acid substitution—can disrupt secondary structures (helices/sheets) or receptor binding affinity.

5,5-Dimethyl-norleucine (Dmn) offers a precision engineering solution. It retains the side-chain length of Norleucine (an isomer of Leucine) but terminates in a bulky tert-butyl (neopentyl) group.

  • Mechanism: The bulky

    
    -carbon methyl groups create a "steric umbrella" that prevents the protease catalytic triad from accessing the scissile amide bond.
    
  • Structural Integrity: Unlike N-methylation, Dmn does not remove the amide proton, preserving critical H-bonding networks required for

    
    -helix formation.
    
Comparative Structure Analysis
Amino AcidSide Chain StructureSteric Bulk (Volume)Proteolytic Susceptibility
Leucine (Leu)

MediumHigh
Norleucine (Nle)

MediumHigh
5,5-Dimethyl-Nle (Dmn)

Very High Low (Resistant)

Protocol: SPPS Incorporation of 5,5-Dimethyl-Norleucine

Challenge: The same steric bulk that protects against proteases makes the synthesis difficult. The coupling rate of Dmn is significantly slower than canonical amino acids, and coupling the subsequent amino acid onto the N-terminus of Dmn is even harder.

Reagents Required:

  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Fmoc-Dmn-OH: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid.[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Synthesis Workflow
  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Standard Elongation: Couple amino acids up to the position preceding Dmn using standard HBTU/DIPEA protocols (45 min).

  • Coupling Fmoc-Dmn-OH (The "Bulky" Step):

    • Dissolve: 4.0 eq Fmoc-Dmn-OH, 3.9 eq HATU, and 4.0 eq HOAt in minimal DMF.

    • Activate: Add 8.0 eq DIPEA. Pre-activate for 1 minute.

    • Reaction: Add to resin.[2] Double couple is mandatory.

      • Cycle 1: 2 hours at Room Temperature.

      • Cycle 2: 1 hour at 50°C (Microwave optional: 75°C for 10 min).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Fmoc Removal: 20% Piperidine in DMF (2 x 10 min). Note: Dmn does not hinder deprotection significantly.

  • Coupling the Next Residue (The "Hardest" Step):

    • The amine of the resin-bound Dmn is sterically crowded.

    • Use HATU/HOAt again.

    • Microwave assistance is highly recommended (75°C, 2 x 10 min) for the amino acid immediately following Dmn.

    • Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure complete coupling.

Visual Workflow: Bulky Residue Cycle

SPPS_Protocol cluster_coupling Bulky Coupling Cycle (Dmn) Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Pre-activation: Fmoc-Dmn-OH + HATU/HOAt (1 min) Wash1->Activate Couple1 Coupling 1: 2 hrs @ RT Activate->Couple1 Couple2 Coupling 2: 1 hr @ 50°C Couple1->Couple2 Check Kaiser/Chloranil Test Couple2->Check Cap Capping (Ac2O/Pyridine) Check->Cap Incomplete (<99%) NextAA Next AA Coupling (Requires Microwave) Check->NextAA Complete (>99%) Cap->Deprotect Terminate Deletion

Figure 1: Optimized SPPS cycle for introducing sterically hindered 5,5-dimethyl-norleucine residues.

Protocol: Proteolytic Stability Assay

Once synthesized and purified (standard RP-HPLC, C18 column, Acetonitrile/Water gradient), the peptide must be validated for resistance.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: Tryptophan or a non-degradable peptide analog (for HPLC normalization).

Procedure:

  • Substrate Prep: Dissolve purified peptide to 200

    
    M in Buffer.
    
  • Enzyme Prep: Prepare Chymotrypsin stock (1 mg/mL in 1 mM HCl).

  • Incubation:

    • Add enzyme to peptide solution (Ratio 1:100 w/w enzyme:substrate).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      minutes and 24 hours.
    • Quench immediately with 50

      
      L of 10% Acetic Acid or 0.1% TFA.
      
  • Analysis: Inject onto RP-HPLC (C18). Monitor disappearance of the parent peak (214 nm).

Data Calculation

Plot


 vs. Time. The slope 

represents the degradation rate constant.

Expected Results:

  • Native Sequence (Leu/Met):

    
     minutes.
    
  • Dmn Analog:

    
     hours.
    

Mechanism of Action Visualization

The following diagram illustrates why the Dmn analog resists hydrolysis while the native Leucine does not.

Mechanism cluster_native Native Peptide (Leu) cluster_analog Modified Peptide (Dmn) Protease Chymotrypsin (Active Site) Bond1 Scissile Bond Protease->Bond1 Hydrolysis Bond2 Scissile Bond Protease->Bond2 Blocked SideChain1 Leucine Side Chain (Flexible) SideChain1->Protease Fits Pocket SideChain2 5,5-Dimethyl-Nle (Bulky Shield) SideChain2->Protease Steric Clash (Rejection)

Figure 2: Mechanistic comparison. The bulky neopentyl tail of Dmn prevents the protease from engaging the scissile bond.

References

  • Chemical Identity & Properties

    • PubChem. "5,5-Dimethyl-L-norleucine | C8H17NO2."[3][4] National Library of Medicine.

    • [Link]

  • Synthesis of Bulky Analogs

    • Koshizuka, M., et al. (2023).[5] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry. (Demonstrates handling of hindered amino acid derivatives).

    • [Link]

  • Proteolytic Stability Principles

    • Bousek, J., et al. (2021). "Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery." Expert Opinion on Drug Discovery.
    • [Link]

  • Application in Stapled Peptides (Contextual Validation)

    • Hale, C., et al. (2020). "Stapled peptide inhibitors of autophagy adapter LC3B."[6] Scientific Reports. (Validates use of 5,5-dimethyl-norleucine for probing hydrophobic pockets and stability).

    • [Link]

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic Fmoc amino acids in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Ticket Topic: Improving Solubility of Hydrophobic Fmoc Amino Acids & Preventing On-Resin Aggregation Ticket Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a dual-phase challenge. First, hydrophobic Fmoc-amino acids (Val, Ile, Leu, Phe, Trp, Ala) often resist dissolution in standard solvents at the high concentrations required for efficient coupling (0.2–0.5 M). Second, even if dissolved, these residues promote


-sheet formation on the resin, leading to "difficult sequences," incomplete coupling, and deletion impurities.

This guide provides a modular troubleshooting system to address both Vial Solubility (getting the powder into solution) and Resin Solvation (keeping the reactive site accessible).

Module 1: Solvent Engineering

Objective: Dissolve Fmoc-AA powder and maximize resin swelling.

Standard DMF (Dimethylformamide) is often insufficient for hydrophobic stretches. The following solvent systems are superior alternatives.

The Polarity Shift: NMP vs. DMF

N-methyl-2-pyrrolidone (NMP) is the primary alternative to DMF. It possesses a higher dielectric constant and better solvating power for hydrophobic chains and polystyrene resins.

SolventDipole Moment (D)Application Note
DMF 3.82Standard. Good for general sequences. Can degrade to dimethylamine (removes Fmoc).[1]
NMP 4.09Recommended. Superior for Val, Ile, Leu, Phe. Reduces inter-chain aggregation.[2]
DMSO 3.96Powerful disruptor. High viscosity; use as a co-solvent (10–20%).
THF 1.75Excellent for swelling PEG-based resins (ChemMatrix, NovaPEG).
The "Magic Mixtures"

If single solvents fail, use these binary/ternary systems.

  • System A (The Aggregation Breaker):

    • Composition: NMP + DMSO (4:1 ratio).

    • Use Case: High-level aggregation on-resin. DMSO disrupts hydrogen bonding networks.

    • Protocol: Dissolve Fmoc-AA in NMP first, then add DMSO. Note: Ensure DMSO is anhydrous to prevent ester hydrolysis.

  • System B (The Solubilizer):

    • Composition: DMF + DCM (1:1 ratio).[3]

    • Use Case: Dissolving stubborn Fmoc-AA powders (e.g., Fmoc-Leu-OH, Fmoc-Phe-OH) that "crash out" in pure DMF.

    • Mechanism: DCM (Dichloromethane) is excellent for dissolving the hydrophobic Fmoc group and side chains, while DMF maintains polarity.

Module 2: Structural Intervention (Chaotropes & Pseudoprolines)

Objective: Disrupt secondary structures (


-sheets) that prevent coupling.[4][5]

When solvents alone fail, you must chemically disrupt the hydrogen bonding network that causes the peptide chains to collapse (aggregate).

Chaotropic Salts

Chaotropes disrupt the ordered water/solvent structure and break inter-chain hydrogen bonds.

  • Lithium Chloride (LiCl):

    • Concentration: 0.8 M in DMF or NMP.

    • Protocol: Dissolve LiCl in the coupling solvent before adding the Fmoc-AA.

    • Effect: Increases resin swelling and peptide chain accessibility.[1]

  • Potassium Thiocyanate (KSCN):

    • Concentration: 3M – 4M in DMF.

    • Warning: Highly corrosive to synthesizer tubing. Wash immediately and thoroughly after use.

Pseudoproline Dipeptides (The "Gold Standard")

For long hydrophobic sequences, solvent tweaks are temporary. Pseudoprolines introduce a permanent (reversible) structural "kink" that physically prevents


-sheet formation.[5]
  • Mechanism: Serine or Threonine residues are protected as Oxazolidines (See Diagram 1). This mimics the structure of Proline, forcing a cis-amide bond preference and breaking the aggregation network.[4][5]

  • Placement: Insert a pseudoproline dipeptide (e.g., Fmoc-Ile-Ser(psiMe,MePro)-OH) every 5–6 residues in a hydrophobic region.

G cluster_0 Standard Hydrophobic Sequence cluster_1 Pseudoproline Intervention A Fmoc-Val B Fmoc-Ile A->B H-Bond Stacking C Fmoc-Leu B->C H-Bond Stacking D Aggregation (Beta-Sheet) C->D H-Bond Stacking Y Fmoc-Ile-Ser (Pseudoproline) X Fmoc-Val X->Y Coupling Z Fmoc-Leu Y->Z Disrupts H-Bonds Result Soluble (Kinked Structure) Z->Result

Figure 1: Mechanism of Pseudoproline dipeptides in disrupting beta-sheet aggregation.

Module 3: Thermal & Mechanical Parameters

Objective: Overcome kinetic barriers.

Microwave Irradiation

Heat increases the solubility of the Fmoc-AA and the diffusion rate into the resin bead.

  • Standard Hydrophobics (Val, Ile, Leu, Ala, Phe): Couple at 75°C to 90°C .

  • Racemization Risk (Cys, His):

    • Cys/His: Do NOT exceed 50°C. High heat causes significant racemization (conversion of L- to D-isomer).

    • Additives: Use Collidine (TMP) or Oxyma Pure instead of HOBt to suppress racemization at elevated temperatures.

Double Coupling Protocol

For hydrophobic residues, a single coupling is rarely sufficient.

  • Couple 1: 30 mins @ 75°C (Standard solvent).

  • Drain.

  • Couple 2: 30 mins @ 75°C (Switch solvent to NMP or add 0.8M LiCl).

Module 4: Troubleshooting FAQ

Q1: My Fmoc-Leu-OH precipitates in the vial after sitting for 1 hour. Why?

  • Diagnosis: Fmoc-Leu and Fmoc-Phe are notorious for crystallizing at concentrations >0.3 M in pure DMF.

  • Fix: Add Dichloromethane (DCM) to your coupling mixture (1:1 with DMF). DCM solubilizes the hydrophobic Fmoc group effectively. Alternatively, switch to NMP.[3][6]

Q2: I see a "deletion sequence" (missing amino acid) after a string of Alanines.

  • Diagnosis: Poly-alanine chains form extremely stable

    
    -sheets (aggregates), preventing the next Fmoc-AA from reaching the N-terminus.
    
  • Fix: This is a solvation issue, not a coupling issue.

    • Switch solvent to NMP .[6]

    • Perform a "Magic Wash" before coupling: Wash resin with DCM/DMF/NMP (1:1:1) or 0.8M LiCl in DMF .

    • Use a double-coupling cycle.

Q3: Can I use DMSO for the entire synthesis?

  • Diagnosis: No. Pure DMSO is too viscous for efficient flow in automated synthesizers and freezes at 19°C.

  • Fix: Use DMSO only as a "spike" (10–20% v/v) in NMP or DMF for difficult couplings.

Q4: Which coupling reagent is best for hydrophobic residues?

  • Recommendation: DIC/Oxyma Pure .

  • Reasoning: This pair is superior to HATU/HBTU for preventing racemization at the high temperatures (75°C+) required to keep hydrophobic residues soluble.

Workflow Visualization: The Decision Matrix

DecisionTree Start Start: Hydrophobic Fmoc-AA Soluble Is it soluble in DMF? Start->Soluble UseNMP Switch to NMP Soluble->UseNMP No StdProtocol Standard Protocol (75°C MW) Soluble->StdProtocol Yes Coupling Coupling Efficiency? Difficult Difficult Sequence? (Aggregation) Coupling->Difficult Low Yield AddDCM Add DCM (1:1) UseNMP->AddDCM Still Insoluble StdProtocol->Coupling Chaotrope Add 0.8M LiCl or Magic Mixture Difficult->Chaotrope First Step Pseudo Insert Pseudoproline (If Ser/Thr/Cys present) Chaotrope->Pseudo If fails

Figure 2: Decision matrix for optimizing solvent and additive selection.

References

  • Standard Solvent Comparisons (DMF vs NMP)

    • Biotage.[6] "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage Blog.

  • Pseudoproline Dipeptides Mechanism

    • Wöhr, T., & Mutter, M. (1995).[5] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters.

  • Microwave Racemization & Cys/His Handling

    • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.
  • Chaotropic Salts (LiCl/KSCN)

    • Quibell, M., & Johnson, T. (1995). "Difficult Peptides." Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • The "Magic Mixture" & Solvent Systems

    • Tickler, A. K., & Wade, J. D. (2007).[3] "The synthesis of hydrophobic peptides." Protein & Peptide Letters.

Sources

Technical Support Bulletin: Minimizing Deletion Sequences in Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource designed for peptide chemists encountering "deletion sequences" (n-1 impurities) during the synthesis of sterically hindered peptides.

Doc ID: TSB-SPPS-098 | Severity: High | Applicability: Aib, N-Me-AA,


-branched residues (Val, Ile, Thr)[1]

Executive Summary & Diagnostic Workflow

Deletion sequences in Solid Phase Peptide Synthesis (SPPS) are rarely random. When synthesizing peptides containing sterically hindered residues (


-disubstituted amino acids like Aib, or N-methylated residues), deletion sequences arise primarily from kinetic sluggishness  and on-resin aggregation .[1]

The steric bulk of these residues prevents the activated amino acid from reaching the N-terminus of the growing chain. If the coupling is not driven to 100% completion before the next deprotection cycle, the unreacted amine remains "dormant" until a subsequent cycle where it may finally react, creating a sequence missing exactly one residue (internal deletion).

Troubleshooting Logic Map

The following decision matrix outlines the corrective actions based on the specific type of hindrance encountered.

TroubleshootingLogic Start Issue: Deletion Sequences Detected Analyze Analyze Sequence Composition Start->Analyze TypeA Steric Hindrance (Aib, N-Me-AA, Tetrasubstituted C-alpha) Analyze->TypeA Bulky Sidechains TypeB Aggregation/Hydrophobic (Val/Ile/Ala stretches) Analyze->TypeB Beta-Sheet Prone ActionA1 Switch Reagents: PyAOP or COMU/Oxyma TypeA->ActionA1 ActionB1 Backbone Modification: Pseudoproline Dipeptides TypeB->ActionB1 Primary Fix ActionB2 Solvent/Salt: NMP or LiCl/KSCN Washes TypeB->ActionB2 Secondary Fix ActionA2 Physical Force: Microwave (75-90°C) ActionA1->ActionA2 ActionA3 Chemical Force: Acid Fluorides (TFFH) ActionA2->ActionA3 If Aib-Aib fails Check Monitoring: Chloranil or Bromophenol Blue (Kaiser is unreliable here) ActionA3->Check ActionB1->Check ActionB2->Check End Protocol: Acetic Anhydride Capping (Convert Deletion to Truncation) Check->End After every coupling

Figure 1: Decision matrix for selecting the appropriate chemical or physical intervention based on the root cause of the deletion sequence.

Chemical Intervention: Reagent Selection

Standard reagents (HBTU/DIC) often fail to activate hindered amino acids effectively. The bulky gem-dimethyl group of Aib or the N-methyl group of N-Me-Ala creates a "wall" that blocks nucleophilic attack.[1]

Q: Why is HATU not always the answer?

A: While HATU is the gold standard, it is expensive and can be outperformed by newer reagents in specific contexts. For N-methylated residues, phosphonium salts (PyAOP) or uronium salts with superior leaving groups (COMU) are preferred.[1]

  • COMU/Oxyma: COMU releases Oxyma (ethyl (hydroxyimino)cyanoacetate), which is safer than HOAt (explosive risk) and often shows higher coupling efficiency due to the "morpholino" effect and lower racemization rates [1].

  • PyAOP: Essential for N-Me to N-Me couplings.[1][2][3] The phosphonium base avoids the formation of guanidinium byproducts that can terminate the chain, a risk associated with uronium salts (HATU/HBTU) if the activation is slow [2].

Comparative Reagent Efficacy Table

Data synthesized from comparative studies on difficult Aib-Aib couplings.

Reagent ClassReagentBest Use CaseMechanism Benefit
Phosphonium PyAOP N-Me-AA

N-Me-AA
Avoids N-terminal guanidinylation; high reactivity.[1]
Uronium COMU General Hindered (Aib, Val)Superior leaving group (Oxyma); reduced racemization vs HBTU.
Uronium HATU General DifficultStrong activation via HOAt (7-aza effect).[1]
Acid Fluoride TFFH Aib

Aib
Generates highly reactive amino acid fluorides; small leaving group (F-) minimizes steric clash.[1]

Structural Intervention: Pseudoproline Dipeptides

Q: My sequence is hydrophobic (Val-Ile-Val). Why am I seeing deletions?

A: This is likely an aggregation issue, not just steric hindrance. Hydrophobic sequences form


-sheets on the resin, "hiding" the N-terminus in a semi-crystalline lattice.[1]

The Solution: Incorporate Pseudoproline ( ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Pro) Dipeptides .
These are dipeptides where a Ser, Thr, or Cys residue is reversibly protected as an oxazolidine or thiazolidine ring.[4]
  • Mechanism: The cyclic structure forces a cis-amide bond preference.[1] This introduces a "kink" in the peptide backbone, physically disrupting the

    
    -sheet network and solvating the growing chain [3].
    
  • Result: The reactive N-terminus becomes accessible again.

  • Usage: Replace a native X-Ser or X-Thr pair in your sequence with the corresponding Fmoc-X-Ser(ψMe,Me pro)-OH building block.[1]

Physical Intervention: Microwave Synthesis

Q: Can I just heat everything to 90°C?

A: No. While microwave energy overcomes the activation energy barrier for hindered couplings (Aib, N-Me), indiscriminate heating causes racemization (loss of chirality) in sensitive residues.[1]

Temperature Guidelines:

  • Standard Hindered (Aib, Val, Ile): 75°C - 90°C.[1]

  • Cysteine/Histidine: MAX 50°C . High temperatures promote racemization (His) and

    
    -elimination (Cys) [4].[1]
    
  • Arginine: Avoid prolonged heating to prevent

    
    -lactam formation.[1]
    

Master Protocol: Coupling Hindered Residues

Objective: Couple Fmoc-Aib-OH to a resin-bound N-Me-Ala residue.[1]

Reagents Required:
  • Activator: COMU (0.5 M in DMF) or PyAOP.

  • Base: DIPEA (2.0 M in NMP).[1]

  • Additive: Oxyma Pure (if using DIC).

  • Capping Solution: Acetic Anhydride (10%) / DIPEA (5%) in DMF.[1]

Step-by-Step Workflow:
  • Resin Swelling:

    • Swell resin in NMP (N-methylpyrrolidone) rather than DMF. NMP has better solvating power for aggregated/hydrophobic chains.[5]

  • Activation (In-situ):

    • Use 5-fold excess of Amino Acid and Coupling Reagent.

    • Ratio: 1 : 1 : 2 (AA : COMU : DIPEA).

    • Note: Do not pre-activate for >2 minutes; reactive esters can hydrolyze.

  • Coupling Cycle 1 (Microwave):

    • Temp: 75°C.

    • Time: 10 minutes (ramp 2 min, hold 8 min).

    • Power: 30-50W (dynamic).[1]

  • Drain & Wash:

    • Wash 3x with DMF.[6][7]

  • Monitoring (Crucial):

    • Perform a Chloranil Test (for secondary amines like N-Me) or Bromophenol Blue test.[1]

    • Warning: The Kaiser (Ninhydrin) test is invalid for N-methylated residues (secondary amines do not react with ninhydrin to form Ruhemann's purple).[1]

  • Coupling Cycle 2 (Different Chemistry - Optional):

    • If Cycle 1 used COMU, switch to DIC/Oxyma for Cycle 2 to target different kinetic pathways.

    • Repeat microwave step.

  • Capping (Mandatory):

    • Add Capping Solution for 5 minutes.

    • Why? This acetylates any unreacted amines. It converts a potential "Deletion Sequence" (which is n-1 and hard to purify) into a "Truncated Sequence" (which is much shorter and elutes earlier in HPLC).

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1]

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the synthesis of "difficult sequences". Journal of the American Chemical Society, 117(39), 9796-9803.[1] [1]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143-148.[1] [1]

Sources

Technical Support Center: Troubleshooting Aggregation Issues with 5,5-dimethyl-L-norleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-standard amino acid 5,5-dimethyl-L-norleucine. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant aggregation challenges posed by this unique residue. As Senior Application Scientists, our goal is to provide you with the causal explanations and field-proven protocols necessary to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 5,5-dimethyl-L-norleucine and why is it used in peptide design?

5,5-dimethyl-L-norleucine is a synthetic amino acid, an isomer of leucine, characterized by a gem-dimethyl group on the fifth carbon of its side chain. This structural feature imparts significant steric bulk.[1][2][3] Medicinal chemists incorporate this and similar gem-dimethyl moieties into peptide-based drug candidates for several strategic advantages:

  • Conformational Rigidity: The bulky side chain restricts the peptide backbone's rotational freedom. This can lock the peptide into a specific, biologically active conformation, potentially increasing its potency and selectivity for a target receptor.[4]

  • Increased Stability: The steric hindrance provided by the gem-dimethyl group can shield nearby peptide bonds from enzymatic degradation, thereby increasing the peptide's metabolic stability and in vivo half-life.[1][5]

  • Improved Pharmacokinetic Properties: By enhancing stability and potentially modulating lipophilicity, this residue can be used to fine-tune the drug's absorption, distribution, metabolism, and excretion (DMPK) profile.[4]

Q2: Why are peptides containing 5,5-dimethyl-L-norleucine so prone to aggregation?

The very properties that make 5,5-dimethyl-L-norleucine attractive for drug design also make it exceptionally challenging to work with. Aggregation is primarily driven by two factors:

  • Extreme Hydrophobicity: The long, aliphatic side chain is highly non-polar. When multiple such residues are present in a sequence, they create significant hydrophobic patches. In aqueous environments, these patches tend to "hide" from water by interacting with each other, driving the intermolecular association of peptide chains.[6][7][8] This process, known as hydrophobic collapse, is a major precursor to aggregation.

  • Promotion of Secondary Structures: The steric bulk of the side chain can favor the formation of ordered secondary structures, particularly β-sheets.[6][7] Peptide chains can align to form extensive networks of intermolecular hydrogen bonds, leading to the formation of insoluble, fibrillar aggregates. This is a common issue with sequences containing multiple bulky, β-branched, or hydrophobic amino acids.[6][9]

Q3: What are the initial signs of peptide aggregation in my experiment?

Recognizing aggregation early is critical. The signs will differ depending on the experimental stage:

  • During Synthesis (SPPS): You may observe the peptide-resin bed shrinking or failing to swell properly.[10] Standard coupling tests like the Kaiser test may give false negative results because the aggregated peptide chains on the resin are inaccessible to the reagents.

  • During Purification (HPLC): The chromatogram may show broad, tailing, or fronting peaks instead of sharp, symmetrical ones. You might experience low recovery of your peptide, or it may elute very early with the solvent front. In severe cases, precipitated peptide can clog the column frits and tubing, leading to system over-pressurization.[11][12]

  • Post-Purification (Handling/Storage): The most obvious sign is the appearance of cloudiness, particulates, or a gel-like consistency in your peptide solution. This can happen immediately upon dissolution or over time, even in frozen storage. Such aggregation leads to inaccurate concentration measurements and a dramatic loss of activity in biological assays.[13][14]

Q4: Can I predict the aggregation potential of my 5,5-dimethyl-L-norleucine peptide sequence?

While precise prediction is difficult, you can make a strong qualitative assessment. Aggregation risk increases significantly if your sequence contains:

  • A high percentage (>50%) of hydrophobic amino acids.[15]

  • Multiple bulky residues like 5,5-dimethyl-L-norleucine, Val, Ile, or Phe clustered together.[6]

  • Alternating polar and non-polar residues, which is a pattern known to favor β-sheet formation.

Several computational tools and algorithms exist for predicting aggregation "hot spots" in protein sequences, and these can sometimes be adapted for peptides. However, the most reliable indicator is the amino acid composition itself.[9]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols to address aggregation issues at each stage of your workflow.

Problem 1: Poor Coupling & Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Resin beads appear clumped, and the overall resin volume shrinks.

  • Incomplete Fmoc deprotection, indicated by broadening peaks in UV monitoring.

  • Failed or slow coupling reactions, even with powerful reagents like HATU or HBTU.

Root Causes: The growing peptide chains, anchored to the solid support, collapse onto one another due to hydrophobic interactions and form intermolecular hydrogen bonds. This renders the N-terminus of the growing chain inaccessible for the next coupling cycle.[10]

cluster_spps SPPS Troubleshooting Workflow start Aggregation Detected (e.g., Resin Shrinking, Poor Coupling) choice1 Modify Synthesis Conditions? start->choice1 solv Use Chaotropic Solvents - NMP or 25% DMSO in DMF - 'Magic Mixture' (DCM/DMF/NMP) choice1->solv Yes choice2 Modify Synthesis Strategy? choice1->choice2 No temp Increase Coupling Temperature (e.g., Microwave Synthesis) solv->temp salts Add Chaotropic Salts (e.g., 0.4 M LiCl in DMF) temp->salts salts->choice2 resin Use Low-Loading Resin (e.g., <0.4 mmol/g) or PEG-based Resin choice2->resin Yes end Improved Synthesis Outcome choice2->end No pseudo Incorporate Pseudoprolines or Dmb/Hmb Protected Residues (every 6-7 residues) resin->pseudo pseudo->end cluster_solubility Post-Purification Solubility Workflow start Lyophilized Peptide Fails to Dissolve test Perform Small-Scale Solubility Test start->test organic Try Organic Solvents (Min. DMSO, DMF, ACN) test->organic ph Adjust pH - Acidic (10% Acetic Acid) - Basic (0.1% NH4OH) organic->ph dissolved Peptide Dissolved? ph->dissolved dissolved->start No, Try Stronger Denaturant buffer Slowly Dilute into Aqueous Buffer dissolved->buffer Yes excipient Consider Adding Stabilizing Excipients (e.g., Arginine, Sugars) buffer->excipient store Aliquot and Store at -80°C excipient->store end Stable Peptide Stock Solution store->end

Caption: Workflow for solubilizing and storing aggregation-prone peptides.

  • Systematic Solubility Testing:

    • Action: Do not use your entire batch of purified peptide. Weigh out a small amount (e.g., 0.1-0.5 mg) for testing.

    • Step 1: Try dissolving in deionized water. Use sonication in a water bath to aid dissolution, but avoid excessive heating. [15][16] * Step 2: If it remains insoluble, try 10% acetic acid. If the peptide has a net positive charge, an acidic environment will help. [15] * Step 3: If still insoluble, try a dilute basic solution like 0.1% ammonium hydroxide. This helps if the peptide has a net negative charge. [15][16] * Step 4: For highly hydrophobic, neutral peptides, dissolve first in a minimal volume of an organic solvent like DMSO, DMF, or ACN, then slowly add the desired aqueous buffer. [15][16]

  • Buffer and Excipient Selection:

    • Action: Once solubilized, choose a final buffer that maintains solubility. The pH should be at least 1-2 units away from the peptide's isoelectric point (pI), where it has minimum solubility.

    • Expert Tip: Consider adding excipients to the final buffer to inhibit aggregation. Arginine is known to suppress aggregation by interacting with hydrophobic patches. Sugars like trehalose or lactose can also act as stabilizers. [17]Surfactants like polysorbates can be used, but their compatibility with your final application must be verified. [18]

  • Proper Storage:

    • Action: Never store aggregation-prone peptides in solution at 4°C for long periods.

    • Best Practice: Prepare a concentrated stock solution, aliquot it into single-use volumes, and flash-freeze them in liquid nitrogen before storing at -80°C. [16]This minimizes damage from repeated freeze-thaw cycles. When you need to use it, thaw an aliquot quickly and use it immediately.

By systematically applying these principles and protocols, you can overcome the significant challenges posed by 5,5-dimethyl-L-norleucine and successfully advance your research.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). Molecules. [Link]

  • How to purify hydrophobic peptides by HPLC which are hard to solubilize in initial HPLC conditions? (2013). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (2010). American Association of Pharmaceutical Scientists. [Link]

  • solubility of peptides dissolve hydrophobic peptides in 100% organic solvent. uisxat.wiki. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. [Link]

  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. (2018). Drug Development & Delivery. [Link]

  • Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science. [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. (2020). Chemical Science. [Link]

  • Handling difficult peptides - how to purify beta amyloid peptides. (2023). Biotage. [Link]

  • HPLC Purification of Peptides. (2016). protocols.io. [Link]

  • Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex. [Link]

  • Microwave-assisted Peptide Synthesis. (2015). Royal Society of Chemistry. [Link]

  • Challenges of Protein Aggregation during Purification. (2026). BioPharm International. [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015). Angewandte Chemie International Edition. [Link]

  • HPLC- peptide purification Issue. (2024). Reddit. [Link]

  • 5,5-Dimethyl-L-norleucine. PubChem. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry. [Link]

  • The gem-Dimethyl Effect Revisited. ResearchGate. [Link]

  • Amino Acid Composition drives Peptide Aggregation. (2025). ChemRxiv. [Link]

  • DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. (2024). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Conformation and aggregation of selectively PEGylated and lipidated gastric peptide hormone human PYY3–36. CentAUR. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing N-methylated peptides. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, including increased metabolic stability and cell permeability[1][2]. However, this modification introduces significant synthetic challenges, primarily due to steric hindrance.

The core problem is twofold: the N-methyl group adds steric bulk that physically obstructs the incoming activated amino acid, and it reduces the nucleophilicity of the secondary amine on the growing peptide chain[2][3]. These factors can lead to dramatically lower coupling efficiencies, sequence deletions, and ultimately, failed syntheses. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and the causal reasoning behind our recommended strategies to help you successfully synthesize these challenging molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction is failing or showing very low yield when incorporating an N-methylated amino acid. What's happening?

A1: This is the most common issue and is almost always due to severe steric hindrance. The N-methyl group on the terminal residue of the peptide chain creates a congested environment, physically blocking the approach of the activated carboxyl group of the incoming N-methylated amino acid[3][4]. Standard coupling reagents used in Solid-Phase Peptide Synthesis (SPPS), such as DCC or DIC, are often not reactive enough to overcome this energy barrier, leading to incomplete reactions[3].

Initial Troubleshooting Steps:

  • Verify Reagent Reactivity: Ensure you are not using standard carbodiimide reagents. These are generally insufficient for hindered couplings[3].

  • Check Monitoring Method: The standard ninhydrin (Kaiser) test will not work for monitoring the deprotection of an N-methylated residue because it relies on a primary amine. You must use a qualitative test for secondary amines, such as the Bromophenol Blue test . A blue-green color indicates an incomplete coupling, while a yellow color signifies completion[3][5].

Q2: Which coupling reagents are considered best-in-class for sterically hindered N-methylated couplings?

A2: To drive the reaction forward, you need a highly reactive activation agent. The gold standard involves using modern uronium/aminium or phosphonium salt-based reagents. These reagents form highly reactive intermediates that can overcome the steric barrier more effectively.

Mechanism of Action: Reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate[6][7]. This intermediate is more susceptible to nucleophilic attack by the sterically hindered secondary amine of the N-methylated residue on the resin. The 7-azabenzotriazole (OAt) moiety in HATU is believed to further accelerate the reaction through a neighboring group effect, which stabilizes the transition state[7][8].

Below is a comparison of recommended reagents:

Reagent NameClassKey Advantages & Characteristics
HATU Uronium/AminiumThe most widely used and reliable reagent. High reactivity, fast kinetics, and low racemization, especially when paired with a non-nucleophilic base like DIPEA[1][9][10].
HCTU Uronium/AminiumA more cost-effective analogue of HATU with slightly lower reactivity but still highly effective for most hindered couplings.
COMU Uronium/AminiumA third-generation uronium reagent with performance comparable or slightly superior to HATU, known for very low racemization rates[8].
PyAOP PhosphoniumHighly effective, particularly for coupling two adjacent N-methylated amino acids[9].
PyBrOP PhosphoniumExceptionally reactive due to the bromine leaving group. Reserved for the most difficult couplings, such as incorporating α,α-disubstituted or multiple consecutive N-methylated residues[3][9].
Q3: I'm observing significant racemization at the N-methylated residue. How can I prevent this?

A3: Racemization is a significant risk during the activation of any amino acid, but it is exacerbated in difficult couplings that require longer reaction times or highly reactive reagents. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid[8]. The proton on the α-carbon of this intermediate is acidic and can be easily removed by the base in the reaction mixture, leading to a loss of stereochemistry[8].

Mitigation Strategies:

  • Choice of Base: Avoid standard tertiary amines like triethylamine (TEA). Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These bases are less likely to abstract the α-proton from the oxazolone intermediate[11].

  • Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A short pre-activation time (2-5 minutes) is sufficient for reagents like HATU[1][4]. This minimizes the window for oxazolone formation and subsequent racemization.

  • Reagent Choice: HATU and COMU are specifically designed with additives (HOAt and Oxyma, respectively) that suppress racemization by favoring the direct aminolysis pathway over the oxazolone pathway[6][8].

Q4: Is there an alternative to using expensive, pre-made Fmoc-N-methyl-amino acids for every position?

A4: Yes, on-resin N-methylation is a powerful and often more efficient alternative. This strategy involves incorporating a standard amino acid and then methylating its backbone amide nitrogen while the peptide is still attached to the solid support. This approach bypasses the difficult coupling of a bulky N-methylated building block entirely.

The most common and reliable method is a three-step sequence based on the Fukuyama-Mitsunobu reaction or related sulfonamide chemistry[4][12].

  • Protection: The newly deprotected primary amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This group is electron-withdrawing, making the sulfonamide proton acidic.

  • Methylation: A base is used to deprotonate the sulfonamide, and a methylating agent (e.g., dimethyl sulfate, methyl iodide) introduces the methyl group[4][11].

  • Deprotection: The o-NBS group is cleanly removed with a thiol, such as 2-mercaptoethanol, regenerating the now-methylated secondary amine, which is ready for the next coupling step[3].

This workflow is highly effective but requires careful optimization and orthogonality with other protecting groups on your peptide[12][13].

Diagrams and Workflows

Steric_Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_incoming Incoming Activated Amino Acid Resin Solid Support Peptide ...-AA(n-1)-N(Me)-H AA_activated Fmoc-N(Me)-AA(n) Activated Carboxyl AA_activated->Peptide Approach for Coupling Blocker Steric Clash! Blocker->Peptide

Caption: Steric hindrance from the N-methyl group blocks peptide bond formation.

On_Resin_Methylation Start Start: Resin-...-NH2 Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Product1 Resin-...-NH-oNBS Step1->Product1 Step2 2. Methylation (Me2SO4, DBU) Product1->Step2 Product2 Resin-...-N(Me)-oNBS Step2->Product2 Step3 3. Desulfonylation (2-Mercaptoethanol, DBU) Product2->Step3 End Ready for Next Coupling: Resin-...-N(Me)-H Step3->End

Sources

Technical Support Center: Optimizing Cleavage Cocktails for Hydrophobic Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in the final, critical step of solid-phase peptide synthesis (SPPS): cleavage and deprotection. This is especially true for sequences rich in hydrophobic residues, which are prone to aggregation and can present unique purification challenges. This guide is structured to provide direct, actionable answers to common problems, explaining the underlying chemistry to empower you to make informed decisions for your specific peptide.

Frequently Asked Questions (FAQs)

Q1: What is a cleavage cocktail and why is it essential?

A cleavage cocktail is a reagent mixture, typically with a strong acid as its base, designed to perform two simultaneous functions at the end of Fmoc-based SPPS:

  • Cleavage: It breaks the bond linking the C-terminus of the completed peptide to the solid support resin.

  • Deprotection: It removes the acid-labile protecting groups from the amino acid side chains.[1][2]

The most common strong acid used is trifluoroacetic acid (TFA).[1][2][3] However, TFA alone is insufficient. During the deprotection of side chains (e.g., Boc from Lys or Trp, tBu from Ser or Tyr, Pbf from Arg), highly reactive carbocations are generated.[4][5] These cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan, Methionine, or Cysteine, leading to undesired and often irreversible modifications.[6] To prevent this, "scavengers" are added to the cocktail to trap these reactive species.[1][3][7]

Q2: Why are hydrophobic peptides so challenging during the cleavage and workup stages?

Hydrophobic peptides, particularly those containing residues like Val, Ile, Leu, Phe, and Ala, have a strong tendency to aggregate via intermolecular hydrogen bonds and hydrophobic interactions.[8] This presents several problems:

  • Incomplete Cleavage/Deprotection: Aggregation on the resin can sterically hinder TFA and scavengers from accessing all parts of the peptide, leading to incomplete removal of protecting groups or failure to cleave the peptide from the support.[9]

  • Poor Solubility Post-Cleavage: Once cleaved, the unprotected hydrophobic peptide may be poorly soluble in the TFA cocktail, causing it to precipitate prematurely.

  • Precipitation Issues: These peptides often fail to precipitate cleanly as a solid in cold ether. Instead, they may form an oil or a gel, making isolation and washing difficult.

  • Purification Difficulties: Aggregation makes dissolving the crude peptide for purification a significant challenge. The peptide may be insoluble in standard HPLC solvents, requiring the use of chaotropic agents or organic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[10][11]

Q3: What are the primary components of a cleavage cocktail and their functions?

A well-designed cleavage cocktail is a balance of an acid, scavengers, and sometimes co-solvents. The precise composition depends heavily on the peptide's sequence.[1][2]

ComponentExample(s)Primary Function & Rationale
Strong Acid Trifluoroacetic Acid (TFA)The primary reagent for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.[1][2]
Cation Scavengers Triisopropylsilane (TIS/TIPS), Triethylsilane (TES)Highly effective at scavenging (reducing) carbocations, especially the trityl (Trt) cation from Cys, His, Asn, Gln, and the Pbf cation from Arg.[1][12] They are considered "soft" scavengers and are crucial for preventing alkylation of sensitive residues like Trp and Met.[6]
Water (H₂O) Deionized WaterActs as a scavenger for tert-butyl cations generated from Boc, tBu, and other tert-butyl-based protecting groups.[1][4][13]
Thiol Scavengers 1,2-Ethanedithiol (EDT), 3,6-Dioxa-1,8-octanedithiol (DODT)Excellent scavengers that also serve as reducing agents, preventing the oxidation of Met and Cys residues.[1][14] EDT is highly effective but has a strong, unpleasant odor. DODT is a popular, less malodorous alternative that performs similarly.[7][14][15]
Aromatic Scavengers Phenol, ThioanisolePhenol helps to protect Tyrosine and Tryptophan residues.[1][6] Thioanisole is particularly effective in aiding the removal of the Pbf protecting group from Arginine and suppressing oxidation.[1][16]

Troubleshooting Guide

Problem: My hydrophobic peptide precipitated or formed a gel in the cleavage cocktail before I added ether.
  • Probable Cause: The peptide is extremely hydrophobic and has aggregated to the point of insolubility in the TFA mixture.

  • Solution Workflow:

    • Immediate Action: Do not proceed to ether precipitation. Attempt to redissolve the peptide directly in the cleavage vessel. Adding a small amount of a solubilizing co-solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can sometimes disrupt the aggregation.

    • Alternative Isolation: If redissolving fails, you may need to evaporate the TFA under a gentle stream of nitrogen (in a well-ventilated fume hood) and then attempt to dissolve the resulting crude oil/solid in a strong organic solvent like neat TFE, HFIP, or even formic acid for direct injection onto a preparative HPLC column.

    • Preventative Measures for Next Synthesis:

      • Incorporate Backbone Protection: During the synthesis, strategically incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-7 residues.[17] These groups disrupt the inter-chain hydrogen bonding that leads to aggregation. They are removed during the final TFA cleavage.[17]

      • Use Pseudoproline Dipeptides: Inserting pseudoproline dipeptides at Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively breaking up secondary structures that cause aggregation.[17]

Problem: My crude peptide has very low purity, and mass spectrometry shows +56 or +74 Da adducts on Tryptophan.
  • Probable Cause: This indicates incomplete scavenging of tert-butyl cations (from Boc/tBu groups), which have alkylated the indole side chain of Tryptophan.

  • Causality: When a tert-butyl protecting group is cleaved by TFA, it forms a reactive tert-butyl cation (+57 Da). If not immediately quenched by a scavenger, this cation can attack the electron-rich indole ring of Trp. Water is the primary scavenger for this cation. Insufficient water or an overwhelming amount of tert-butyl groups can lead to this side reaction.[5][18] The +74 Da adduct is often due to reattachment of a cleaved Pbf group fragment from Arginine.

  • Solution Workflow:

    • Optimize the Cocktail: For peptides containing both Trp and multiple Arg(Pbf) or other tert-butyl protected residues, a more robust scavenger mixture is required. A standard "Reagent K" style cocktail is often effective.[6][16]

    • Use Boc-protected Tryptophan: During synthesis, use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen protects it from alkylation during cleavage. This is the most effective preventative measure.[6]

    • Ensure Scavenger Quality: Always use fresh, high-quality scavengers. Thiol-based scavengers like EDT can oxidize over time, reducing their efficacy.[18][19]

Problem: The cleavage seems incomplete. Mass spectrometry shows peaks corresponding to the peptide with protecting groups still attached (e.g., +256 for Pbf).
  • Probable Cause: The cleavage time was insufficient, the reaction temperature was too low, or peptide aggregation prevented the acid from reaching the protecting groups. Arginine's Pbf group is notoriously difficult to remove completely.[20]

  • Solution Workflow:

    • Extend Cleavage Time: For peptides with multiple Arginine residues, a standard 2-3 hour cleavage at room temperature may be insufficient.[1] Extending the time to 4-5 hours is a common first step.[19]

    • Increase Temperature: Performing the cleavage at an elevated temperature (e.g., 38-40°C) can significantly improve deprotection efficiency, especially for sterically hindered or aggregated sequences.[1][9] This increased molecular motion helps the reagents penetrate the peptide-resin matrix more effectively.[9]

    • Optimize Cocktail for Arg(Pbf): Thioanisole is known to accelerate the removal of Pbf groups.[1][6] Ensure it is included in your cocktail if you have multiple Arg residues.

    • Perform a Test Cleavage: Before committing the entire batch of resin, perform a small-scale test cleavage on ~10-15 mg of resin.[21] Analyze the crude product by mass spectrometry to confirm complete deprotection before scaling up.

Problem: My hydrophobic peptide won't precipitate from ether, or it forms an oil that is impossible to handle.
  • Probable Cause: The peptide is too hydrophobic or too short to precipitate effectively in ether. The presence of scavengers like phenol or thioanisole can also sometimes contribute to oiling out.

  • Solution Workflow:

    • Change Precipitation Solvent: If diethyl ether fails, try a more non-polar solvent like methyl tert-butyl ether (MTBE), which can sometimes induce precipitation.

    • Reduce Volume: Before adding the ether, concentrate the TFA filtrate under a gentle stream of nitrogen to about half its original volume. This increases the peptide concentration and can promote better precipitation.[16]

    • Trituration: If an oil forms, decant the ether. Add a fresh portion of cold ether and use a spatula to vigorously scratch and break up the oil (trituration). This process, repeated several times, can often induce the oil to solidify into a manageable powder.

    • Direct Lyophilization: As a last resort, after concentrating the TFA, you can bypass precipitation. Dissolve the crude peptide syrup in a suitable solvent mixture (e.g., water/acetonitrile or water/TFE) and freeze-dry it directly. Be aware that this will carry all non-volatile scavengers and by-products into your crude material, making subsequent purification more challenging.

Experimental Protocols & Data

Recommended Cleavage Cocktails

The choice of cocktail is sequence-dependent. Always start with the simplest cocktail that meets the needs of your peptide to simplify purification.

Cocktail NameComposition (v/v/w)Target Application & Rationale
TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)General Purpose. Excellent for peptides without "problem" residues like Cys, Met, or Trp. TIS scavenges trityl and other cations, while water handles tert-butyl cations.[6]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)For Complex Peptides. A robust, "universal" cocktail for sequences containing Cys, Met, Trp, and multiple Arg residues. The combination of scavengers provides broad protection against oxidation and alkylation.[6][16]
"Odorless" Cocktail TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)Trp/Arg-rich, Cys/Met-free. Replaces pungent thiols with TIS. Effective for preventing Trp modification and aiding Arg deprotection, but offers no protection against Met/Cys oxidation.[13][22]
DODT Cocktail TFA (94%), DODT (2%), TIS (1%), Anisole (3%)Low-Odor Thiol Option. DODT replaces EDT as a nearly odorless scavenger, protecting Cys and Met from oxidation while TIS and anisole handle carbocations.[7]
Protocol 1: Standard Cleavage for a Hydrophobic Peptide

This protocol is a good starting point for a hydrophobic peptide that does not contain Cys or Met.

  • Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel (e.g., a 15 mL syringe with a frit).

  • Cocktail Preparation: In a separate vial, freshly prepare 10 mL of the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Caution: Always work in a certified fume hood and wear appropriate PPE.[19]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Seal the vessel and allow it to react for 3 hours at room temperature, with occasional gentle agitation.[1]

  • Filtration: Drain the TFA filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

  • Resin Wash: Wash the resin twice with 2 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.[1][23]

  • Isolation: Centrifuge the suspension for 5 minutes at ~3500 rpm.[1] Decant the ether.

  • Washing: Wash the peptide pellet two more times by adding 30 mL of cold ether, vortexing briefly, centrifuging, and decanting.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Visualized Workflows

// Troubleshooting Nodes Oil [label="Peptide Oils Out?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triturate [label="Triturate with\nFresh Ether", fillcolor="#F1F3F4", fontcolor="#202124"];

Precipitate -> Oil [style=dashed]; Oil -> Triturate [label="Yes"]; Oil -> Isolate [label="No"]; Triturate -> Isolate [style=dashed]; } dot Caption: General workflow for peptide cleavage and precipitation.

Scavenger_Mechanism cluster_source Source of Reactive Species cluster_problem Problem cluster_solution Solution PG Protecting Groups (e.g., Boc, tBu, Pbf, Trt) Cation Reactive Cations (R+) PG->Cation Cleavage TFA TFA Peptide Sensitive Residues (Trp, Met, Cys) Cation->Peptide Undesired Alkylation Scavengers Scavengers (TIS, H₂O, EDT) Cation->Scavengers Trapped by SideProduct Modified Peptide (Side Product) Trapped Neutralized By-product (Scavenger-R) Scavengers->Trapped

References
  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Teixeira, A., et al. (2002). The use of Dodt as a Non-Malodorous Scavenger in Fmoc-SPPS. asbggw.wiki.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CEM Corporation. (n.d.). Razor - Rapid Cleavage for Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Peptide Cleavage & Deprotection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17).
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • van der Marel, G. A., et al. (n.d.). The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis.
  • National Institutes of Health. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The use of DODT as a non-malodorous scavenger in FMOC-based peptide synthesis. Request PDF.
  • CEM Corporation. (2014). Microwave Peptide Cleavage.
  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • CEM Corpor
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • SelectScience. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.
  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • Preprints.org. (2022, October 28).
  • Semantic Scholar. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters.
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • DOI. (n.d.).
  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • PubMed. (2001).
  • Amazon AWS. (n.d.). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro.
  • SciSpace. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in tryptophan peptides.

Sources

Validation & Comparative

HPLC Retention Time Shift of 5,5-Dimethyl-L-Norleucine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 5,5-dimethyl-L-norleucine (5,5-diMe-Nle) into peptide sequences introduces a significant hydrophobic shift relative to canonical leucine (Leu) or norleucine (Nle).[1][2] Due to the addition of a bulky tert-butyl terminus on a methylene spacer, this non-canonical amino acid increases the side-chain carbon count from 4 (Leu/Nle) to 6.[1][2]

The Verdict: Peptides containing 5,5-diMe-Nle will consistently elute later (higher retention time, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) than their Leu or Nle counterparts on reversed-phase (C18) columns.[1] The shift is driven by a substantial increase in hydrophobic surface area and the "neopentyl" effect, often requiring gradient adjustments of +5–10% acetonitrile to achieve comparable elution windows.

Mechanistic Insight: The Structural Driver of Retention

To predict and control the retention behavior, one must understand the molecular geometry interacting with the stationary phase.

Structural Comparison
  • L-Leucine (Leu): Possesses an isobutyl side chain (4 carbons).[1][2] The branching is at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position.[1]
    
  • L-Norleucine (Nle): Possesses an n-butyl side chain (4 carbons).[1][2] Linear chains generally expose more surface area than branched isomers, making Nle slightly more hydrophobic than Leu.[1][2]

  • 5,5-dimethyl-L-norleucine: Possesses a homo-neopentyl side chain (6 carbons).[1][2] The structure is effectively a tert-butyl group attached to an ethyl spacer (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
The Hydrophobic Effect

In Reversed-Phase HPLC (RP-HPLC), retention is governed by the solvophobic theory.[1][2] The energy required to create a cavity in the polar mobile phase (water) around the solute drives the peptide onto the non-polar C18 surface.

  • Carbon Count Rule: Retention increases exponentially with the number of carbon atoms.[1][2] 5,5-diMe-Nle adds two methyl groups (+2 carbons) compared to Leu/Nle.[1][2]

  • Shape Selectivity: While branching usually reduces retention for isomers (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -butyl < 
    
    
    
    -butyl), 5,5-diMe-Nle is a homolog , not an isomer.[1] The bulky tert-butyl tail creates a large hydrophobic contact area that interacts strongly with C18 alkyl chains, overriding steric exclusion effects.[1][2]

SideChainComparison cluster_0 Canonical (Baseline) cluster_1 Non-Canonical (Target) Leu L-Leucine (Isobutyl) 4 Carbons Nle L-Norleucine (n-Butyl) 4 Carbons Leu->Nle Linearity Effect (Slight Shift >) DiMeNle 5,5-dimethyl-L-Nle (Homo-neopentyl) 6 Carbons Nle->DiMeNle Carbon Count + Bulk (Major Shift >>)

Figure 1: Structural hierarchy driving the retention time shift. The jump from Nle to 5,5-diMe-Nle represents a significant increase in hydrophobicity.

Comparative Performance Data

The following data summarizes the expected performance metrics when substituting Leu with 5,5-diMe-Nle in a standard tryptic-like peptide sequence (e.g., 10-15 residues).

Table 1: Relative Retention and Resolution Metrics
ParameterL-Leucine (Leu)L-Norleucine (Nle)5,5-dimethyl-L-Nle
Side Chain Isobutyln-ButylHomo-neopentyl
Carbon Count 446
Relative Hydrophobicity Baseline (1.[1][2]0)~1.1x~1.6x - 1.8x
Predicted Shift (

)
*
0 min+0.5 - 1.0 min+3.0 - 6.0 min
Peak Width SharpSharpBroadening Possible**
Resolution (

)
ReferenceGood separation from LeuExcellent separation from Leu/Nle

*Note: Shift estimates assume a standard 0.5-1.0% ACN/min gradient on a C18 column (150 x 4.6 mm, 3.5 µm). **Broadening may occur due to slower mass transfer of the bulky side chain within the stationary phase pores.

Resolution Power

5,5-diMe-Nle is often used to stabilize peptides against proteolysis.[1][2] A common analytical challenge is separating the modified peptide from the non-modified (Leu/Nle) impurity.[1][2]

  • Separation: Due to the +2 carbon difference, the separation factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is typically 
    
    
    
    , meaning baseline resolution is easily achieved even with steep gradients.[1]
  • Elution Order: Impurities (deletion sequences or Leu-variants) will elute before the 5,5-diMe-Nle product.[1][2]

Experimental Protocol: Method Optimization

To validate the retention shift and ensure peak symmetry, follow this self-validating protocol.

Mobile Phase Selection
  • System A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

    • Why: TFA acts as an ion-pairing agent, masking silanols and improving the peak shape of hydrophobic peptides.[1][2]

  • System B: 0.1% TFA in Acetonitrile (ACN).[1][2][3]

    • Alternative: If MS sensitivity is required, use 0.1% Formic Acid (FA), but expect slightly broader peaks for the 5,5-diMe-Nle peptide due to reduced ion pairing.[1][2]

Gradient Strategy

The high hydrophobicity of 5,5-diMe-Nle requires a "push" to elute.[1][2]

  • Screening Run: 5% B to 95% B over 20 minutes.

  • Optimization: locate the elution %B (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Focused Gradient:

    • Start:

      
      
      
    • End:

      
      
      
    • Duration: 20 minutes (Slope ~1% B/min).

Protocol Workflow (DOT Diagram)

MethodOptimization Start Start: Peptide Mixture (Leu vs 5,5-diMe-Nle) Screen Run Broad Gradient (5-95% B, 20 min) Start->Screen Analyze Analyze Retention (tR) Screen->Analyze Decision Is 5,5-diMe-Nle Peak Broad or Tailing? Analyze->Decision Good Proceed to Validation Decision->Good No Bad Troubleshoot Decision->Bad Yes Action1 Increase Temp (40-60°C) Improves Mass Transfer Bad->Action1 Action2 Switch Modifier (Use MeOH or IPA mix) Bad->Action2

Figure 2: Decision tree for optimizing the separation of bulky hydrophobic peptides.

Troubleshooting & Nuances

Peak Broadening

The bulky tert-butyl group at the end of the 5,5-diMe-Nle side chain can suffer from steric hindrance within the narrow pores of the stationary phase (typically 100Å).[1][2]

  • Symptom: The 5,5-diMe-Nle peak is 20-30% wider than the Leu peak.[1][2]

  • Solution: Use a wide-pore column (300Å ) to ensure the bulky side chain can freely access the hydrophobic ligands.[1][2]

  • Thermal Assist: Increasing column temperature to 45–60°C reduces mobile phase viscosity and improves the diffusion kinetics of bulky peptides, sharpening the peak.

Solubility

Peptides rich in 5,5-diMe-Nle are extremely hydrophobic.[1][2]

  • Risk: Precipitation in the aqueous starting conditions (0-5% B).[1][2]

  • Fix: Dissolve the sample in 50% Acetic Acid or DMF before injection. Ensure the gradient starts at a high enough %B (e.g., 10-15%) to prevent on-column precipitation.[1][2]

References

  • PubChem. (2023).[1][2] 5,5-Dimethyl-L-norleucine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Meek, J. L. (1980).[1][2] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences.[1][2] [Link]

  • Mant, C. T., & Hodges, R. S. (2002).[1][2] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1][2] (Contextual reference for hydrophobicity coefficients).

Sources

Comparative Guide: Racemic Crystallography vs. Traditional Methods for Bulky Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Hydrophobic Challenge

Peptides containing bulky hydrophobic side chains (e.g., Phenylalanine, Tryptophan, Leucine, or non-canonical analogs like Naphthylalanine) present a notorious bottleneck in structural biology. These molecules suffer from "hydrophobic collapse"—a thermodynamic drive to aggregate non-specifically into amorphous precipitates rather than ordered crystal lattices.

Traditional methods often fail because the entropic cost of ordering these hydrophobic surfaces into a chiral (L-only) lattice is too high. This guide compares the industry-standard Vapor Diffusion method against the advanced, high-performance alternative: Racemic Crystallography .

While Racemic Crystallography requires a higher upfront investment in synthesis, experimental data confirms it delivers superior diffraction quality, faster crystallization rates, and a simplified phasing process, making it the "Gold Standard" for recalcitrant hydrophobic peptides.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of Racemic Crystallography against the two most common alternatives: Standard Chiral Vapor Diffusion and Lipidic Cubic Phase (LCP).

Table 1: Methodological Performance Matrix
FeatureRacemic Crystallography (The Solution)Standard Vapor Diffusion (The Alternative)Lipidic Cubic Phase (LCP) (Niche Alternative)
Primary Mechanism Centrosymmetric packing of L- and D-enantiomers (1:1).Chiral packing of L-enantiomers only.Membrane-mimetic matrix for hydrophobic alignment.
Crystallization Success High (>80%) for peptides <50 residues.Low (<20%) for hydrophobic peptides.Moderate, but technically demanding.
Diffraction Resolution Ultra-High (often <1.0 Å) . Denser packing reduces solvent content.Variable (typically 1.5 Å - 3.0 Å).Good, but crystals are often microscopic.
Phasing Strategy Direct Methods/Molecular Replacement. Phases restricted to 0° or 180°.Requires heavy atoms (SAD/MAD) or homologous models.Difficult due to small crystal size.
Sample Requirement High. Requires synthesis of D-enantiomer (costly).Low. Only requires native L-peptide.Moderate.
Time to Crystal Rapid (Hours to Days). "Wallach's Rule" favors rapid nucleation.Slow (Weeks to Months).Slow (Weeks).

Part 3: Scientific Integrity – The Mechanism of Action

Why Racemic Crystallography Works: Wallach’s Rule

The superiority of Racemic Crystallography is grounded in Wallach’s Rule (1895), which states that racemic crystals tend to be denser than their chiral counterparts.[1][2]

  • Entropic Advantage: Chiral molecules (L-only) have limited packing options (only 65 space groups). Racemic mixtures (L+D) can access centrosymmetric space groups (e.g., P-1, P21/c), which statistically allow for more efficient packing arrangements.

  • Hydrophobic Shielding: In a racemic lattice, the hydrophobic side chains of an L-peptide often interdigitate perfectly with the hydrophobic clefts of its D-mirror image. This mimics the "handshake" of protein-protein interactions, stabilizing the lattice and preventing amorphous aggregation.

Diagram 1: Decision Matrix for Hydrophobic Peptides

Use this logic flow to determine when to invest in D-peptide synthesis.

DecisionMatrix Start Start: Hydrophobic Peptide (< 60 residues) SolubilityCheck Is peptide soluble in aqueous buffer > 2 mg/mL? Start->SolubilityCheck StandardScreen Attempt Standard Vapor Diffusion SolubilityCheck->StandardScreen Yes HydrophobicCheck Is hydrophobicity causing amorphous precipitation? SolubilityCheck->HydrophobicCheck No (Aggregates) SuccessCheck Diffraction < 2.0 Å? StandardScreen->SuccessCheck SuccessCheck->HydrophobicCheck No (Low Res) End Structure Solved SuccessCheck->End Yes (Done) RacemicRoute **DEPLOY RACEMIC CRYSTALLOGRAPHY** Synthesize D-enantiomer HydrophobicCheck->RacemicRoute High Priority/Budget LCPRoute Attempt LCP or Surfactant Screening HydrophobicCheck->LCPRoute Low Budget

Caption: Decision logic for selecting Racemic Crystallography based on solubility and diffraction quality thresholds.

Part 4: Validated Experimental Protocol

This protocol is a self-validating system. Failure at any "Checkpoint" requires remediation before proceeding, ensuring resources are not wasted on dead-end trials.

Phase 1: Synthesis & Quality Control

Objective: Obtain enantiomerically pure L- and D-peptides.

  • Step 1: Synthesize L- and D-peptides using SPPS (Solid Phase Peptide Synthesis).

  • Step 2: Purify via RP-HPLC.

  • Checkpoint A: Purity must be >95% by LC-MS.

  • Checkpoint B: Verify chirality. Use Circular Dichroism (CD). The L-peptide spectrum must be the exact inverse (mirror image) of the D-peptide spectrum. If they are not symmetrical, racemization occurred during synthesis. STOP and resynthesize.

Phase 2: The Racemic Mix

Objective: Create the supersaturated racemic drop.

  • Step 1: Dissolve L-peptide and D-peptide separately in the same solvent (e.g., water, 20% acetonitrile, or HFIP for extreme hydrophobicity) at high concentration (e.g., 10-20 mg/mL).

  • Step 2: Mix equimolar amounts (1:1 ratio) to create the racemate.

    • Note: You may observe immediate micro-crystals or precipitation upon mixing.[3] This is a positive sign of Wallach's density rule in action.

  • Step 3: Perform Hanging Drop Vapor Diffusion.

    • Drop: 1 µL Racemic Mix + 1 µL Reservoir Solution.

    • Screen: Use standard sparse-matrix screens (e.g., JCSG+, Index).

Phase 3: Diffraction & Phasing

Objective: Solve the structure.

  • Step 1: Mount crystals and collect X-ray data.[4]

  • Step 2: Process data. Expect centrosymmetric space groups (P-1, P21/c).[5]

  • Step 3: Phasing.

    • Because the crystal is centrosymmetric, the phase angle of reflections is restricted to 0° or 180° .[6]

    • Use Direct Methods (e.g., SHELX) or Molecular Replacement using a poly-alanine helix fragment.

Diagram 2: The Racemic Workflow

Visualizing the critical path from synthesis to structure.

RacemicWorkflow cluster_synthesis Synthesis Phase cluster_cryst Crystallization cluster_data Data Processing L_Pep L-Peptide (Natural) CD_Check CD Spec Check (Symmetry Verification) L_Pep->CD_Check D_Pep D-Peptide (Mirror) D_Pep->CD_Check Mix 1:1 Mix (Racemate) CD_Check->Mix If Symmetrical Screen Sparse Matrix Screening Mix->Screen Crystal Centrosymmetric Crystal Screen->Crystal Diffract X-Ray Diffraction Crystal->Diffract Phasing Direct Methods (Phases 0°/180°) Diffract->Phasing

Caption: Workflow for Racemic Crystallography showing the critical CD verification step before mixing.

Part 5: Supporting Data & Case Studies

Case Study: Kaliotoxin (Pentelute et al.)

Kaliotoxin is a peptide toxin that was recalcitrant to crystallization using standard L-peptide methods.

  • Method: Racemic Crystallography (Total chemical synthesis of L- and D-forms).[5]

  • Result: Crystals obtained in space group P-1.

  • Resolution: 0.95 Å (Atomic resolution).[7]

  • Significance: The structure was solved by ab initio direct methods, which is virtually impossible for a protein of this size (38 residues) without atomic resolution data provided by the racemic lattice.

Case Study: Ubiquitin (Yeates & Kent)[6]
  • Challenge: L-Ubiquitin is notoriously difficult to crystallize, often requiring months of optimization.

  • Racemic Solution: The racemic mixture yielded diffraction-quality crystals overnight in nearly 50% of the screened conditions.[5]

  • Implication: This demonstrates that racemic mixtures occupy a significantly deeper energy minimum than chiral forms, drastically reducing the "search space" for crystallization conditions.

References

  • Yeates, T. O., & Kent, S. B. H. (2012). Racemic Protein Crystallography.[6][8][9][10] Annual Review of Biophysics, 41, 41-61.[8] [Link]

  • Pentelute, B. L., et al. (2008). X-ray structure of snow flea antifreeze protein determined by racemic crystallization of synthetic protein enantiomers. Journal of the American Chemical Society, 130(30), 9695-9701. [Link]

  • Wukovitz, S. W., & Yeates, T. O. (1995). Why protein crystals favour some space-groups over others. Nature Structural Biology, 2, 1062–1067. [Link]

  • Wallach, O. (1895). Zur Kenntniss der Terpene und der ätherischen Oele. Liebigs Annalen der Chemie, 286(1-2), 90-143.[1] (Foundational text on Wallach's Rule).[2][11]

  • Mandal, K., et al. (2009). Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods. Protein Science, 18(6), 1146-1154. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Responsible Disposal of N-Fmoc-5,5-dimethyl-L-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher engaged in peptide synthesis, mastery over the synthetic workflow is only half the battle. True operational excellence extends to the entire lifecycle of our reagents, culminating in their safe and compliant disposal. This guide provides a comprehensive framework for managing waste streams associated with N-Fmoc-5,5-dimethyl-L-norleucine, a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). Our focus is not merely on procedural steps but on the underlying principles that ensure safety, environmental stewardship, and regulatory compliance, reflecting a commitment to value beyond the product itself.

Hazard Identification and Precautionary Principles

N-Fmoc-5,5-dimethyl-L-norleucine, like many Fmoc-protected amino acids, is classified as a synthetic chemical intermediate. While comprehensive toxicological data may be limited, safety data sheets for analogous compounds, such as N-Fmoc-L-norleucine, indicate it should be handled as an irritant.[1]

Key Hazard Profile:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Crucially, while it is not currently classified as acutely toxic or environmentally hazardous, the foundational principle of laboratory safety dictates that all non-trivial quantities of synthetic chemicals be treated as hazardous waste.[1][3] Disposal via standard trash or sewer systems is strictly prohibited.[4][5] This "cradle-to-grave" responsibility ensures that we mitigate any potential, unforeseen environmental impact.

Universal Framework for Chemical Waste Management

The disposal of N-Fmoc-5,5-dimethyl-L-norleucine and its associated waste streams must adhere to established hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions operate under specific guidelines, often detailed in a Laboratory Management Plan as part of regulations like 40 CFR Part 262, Subpart K.[6][7]

The core tenets of this framework are:

  • Segregation: Never mix incompatible waste streams. For example, acidic cleavage solutions must be kept separate from basic deprotection solutions and organic solvents.[8]

  • Containment: Use only sturdy, chemically compatible, and leak-proof containers for waste collection. Containers must be kept closed except when adding waste.[4][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including chemical names and estimated percentages.[8]

  • Accumulation: Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area, under the control of the laboratory personnel.[5][8]

  • Disposal: All hazardous waste must be collected and disposed of through your institution's designated Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[4][8]

Disposal Protocols for Specific Waste Streams

The use of N-Fmoc-5,5-dimethyl-L-norleucine in SPPS generates several distinct waste streams, each requiring a specific disposal pathway.

Protocol 1: Unused or Expired Solid Reagent

For pure, unadulterated N-Fmoc-5,5-dimethyl-L-norleucine that is expired or no longer needed:

  • Packaging: Ensure the chemical remains in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container and label it meticulously with the full chemical name ("N-Fmoc-5,5-dimethyl-L-norleucine"), CAS number (1217704-60-3), and any known hazard warnings.

  • Segregation: Store this container with other solid organic chemical waste, away from strong oxidizing agents.[3]

  • Collection: Arrange for a waste pickup with your institution's EHS department. Do not mix it with other waste types.[2]

Protocol 2: Contaminated Labware

Disposable items that have come into direct contact with the solid amino acid (e.g., weigh boats, contaminated gloves, spatulas, paper towels from a minor spill cleanup):

  • Collection: Place all contaminated solid waste into a designated, lined hazardous waste container or a clearly labeled, sealed bag.

  • Labeling: Label the container or bag as "Solid Hazardous Waste" and list the chemical contaminants.

  • Disposal: This container should be collected by EHS along with other solid chemical waste.

Protocol 3: Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary source of waste associated with this reagent, characterized by a high volume of solvents and reaction byproducts.[9][10] These waste streams must be segregated meticulously.

A. Halogenated & Non-Halogenated Solvent Waste:

  • Source: Resin washing steps using solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[11][12]

  • Procedure:

    • Establish separate, clearly labeled waste containers for "Halogenated Solvents" (e.g., DCM) and "Non-Halogenated Solvents" (e.g., DMF).

    • Collect the respective solvent washes into the appropriate container.

    • Keep containers sealed and stored in secondary containment.[4]

B. Fmoc-Deprotection Waste:

  • Source: The solution used to remove the Fmoc protecting group, typically 20% piperidine in DMF.[12][13] This solution will contain the piperidine base and the dibenzofulvene-piperidine adduct byproduct.

  • Causality: Piperidine is a toxic and flammable organic base. The resulting adduct is also a chemical waste product. This stream is distinctly basic and must not be mixed with acidic waste.

  • Procedure:

    • Collect all Fmoc deprotection effluent in a dedicated container labeled "Hazardous Waste: DMF, Piperidine."

    • This is considered a non-halogenated basic organic waste stream.

    • Store separately from all acidic waste streams to prevent violent exothermic reactions.

C. Peptide Cleavage Waste:

  • Source: The acidic cocktail used to cleave the finished peptide from the resin, most commonly containing Trifluoroacetic Acid (TFA).[14]

  • Causality: TFA is highly corrosive. The cleavage cocktail also contains scavengers (e.g., triisopropylsilane, water) and dissolved byproducts from side-chain protecting groups.

  • Procedure:

    • Collect the TFA cleavage cocktail in a dedicated, compatible container (e.g., glass or a suitable fluorinated polymer). Do not use standard plastic containers, which can be degraded by strong acids.

    • Label the container "Hazardous Waste: Trifluoroacetic Acid, Organic Waste."

    • Ensure this container is stored in secondary containment and segregated from bases like the piperidine waste stream.

The following table summarizes the segregation strategy:

Waste StreamKey ComponentsHazard ClassRecommended Container
Unused Solid Reagent N-Fmoc-5,5-dimethyl-L-norleucineSolid OrganicOriginal or clearly labeled bottle
Deprotection Solution DMF, Piperidine, Dibenzofulvene AdductBasic, Flammable, OrganicSolvent-safe container (e.g., HDPE)
Halogenated Solvents Dichloromethane (DCM)Halogenated OrganicHalogenated waste container
Non-Halogenated Solvents Dimethylformamide (DMF), NMPNon-Halogenated OrganicNon-halogenated waste container
Cleavage Solution Trifluoroacetic Acid (TFA), ScavengersAcidic, Corrosive, OrganicAcid-compatible glass container
Contaminated Solids Gloves, Weigh Boats, etc.Solid Chemical WasteLined, solid waste box or drum

Disposal Workflow Diagram

To clarify the decision-making process for waste handling, the following workflow should be implemented.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Final Containment Start Waste Containing N-Fmoc-5,5-dimethyl-L-norleucine Solid Is the waste a solid? Start->Solid Evaluate Physical State Liquid Is the waste a liquid? Start->Liquid Solid->Liquid No SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Yes Acidic Is the liquid acidic? (e.g., TFA Cleavage) Liquid->Acidic Evaluate pH & Source AcidWaste Corrosive/Acidic Waste Container Acidic->AcidWaste Yes BaseWaste Basic Organic Waste Container Acidic->BaseWaste No Basic Is the liquid basic? (e.g., Piperidine Deprotection) Solvent Is it a solvent wash? Halogenated Is the solvent halogenated? (e.g., DCM) Solvent->Halogenated Yes HalogenWaste Halogenated Solvent Waste Container Halogenated->HalogenWaste Yes NonHalogenWaste Non-Halogenated Solvent Waste Container Halogenated->NonHalogenWaste No BaseWaste->Solvent No BaseWaste->BaseWaste Yes

Caption: Decision workflow for segregating N-Fmoc-5,5-dimethyl-L-norleucine waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of N-Fmoc-5,5-dimethyl-L-norleucine is not a peripheral task but an integral component of responsible scientific research. By understanding the chemical's hazard profile and meticulously segregating the diverse waste streams generated during its use in SPPS, we uphold our commitment to laboratory safety, regulatory compliance, and environmental protection. This structured approach, grounded in established EHS principles, empowers researchers to manage chemical lifecycles with the same precision and expertise they apply to their synthetic protocols, building a culture of trust and safety within the laboratory.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Chemical wastes in the peptide synthesis process and ways to reduce them. SpinChem. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information (PMC). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). CEM Corporation. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

  • Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. C&EN. [Link]

  • MSDS - Nα-Fmoc-L-norleucine. AnaSpec. [Link]

  • n-Fmoc-5,5-dimethyl-l-norleucine | C23H27NO4. PubChem. [Link]

  • SAFETY DATA SHEET. Merck Millipore. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。